Benzyl 2-chloroethyl ether
Description
Properties
IUPAC Name |
2-chloroethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMXDQREQJWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279097 | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-17-3 | |
| Record name | 17229-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-Chloroethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(2-Chloroethoxy)methyl]benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 2-Chloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl 2-chloroethyl ether, a versatile chemical intermediate. The document details established methodologies, including the Williamson ether synthesis, solvolysis, and phase-transfer catalysis, providing in-depth experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is a valuable bifunctional molecule featuring a reactive chloroethyl group and a stable benzyl ether moiety.[1] This unique structure makes it an important building block in organic synthesis, particularly for the introduction of the benzyloxyethyl group in the development of more complex molecules and pharmaceutical intermediates.[2] Its utility stems from the susceptibility of the chloroethyl group to nucleophilic substitution, allowing for the facile attachment of various functional groups.[2] This guide explores the core synthetic routes to this compound, offering detailed procedural information and comparative data.
Core Synthesis Pathways
The synthesis of this compound can be effectively achieved through several key methods. The most prominent of these are the Williamson ether synthesis, solvolysis of benzyl halides, and phase-transfer catalysis. Each pathway offers distinct advantages and is suited to different laboratory scales and starting material availability.
Williamson Ether Synthesis
A foundational method for ether synthesis, the Williamson reaction involves the reaction of an alkoxide with a primary alkyl halide.[3][4] In the context of this compound synthesis, this can be approached in two ways: by reacting the sodium salt of benzyl alcohol with 2-chloroethanol, or by reacting benzyl chloride with the sodium salt of 2-chloroethanol. The latter is generally preferred due to the higher reactivity of benzyl chloride as an alkylating agent.
Solvolysis of Benzyl Halides
This direct approach involves the reaction of a benzyl halide, typically benzyl chloride, with an excess of ethylene chlorohydrin (2-chloroethanol).[5][6] The reaction is typically conducted at elevated temperatures, with the ethylene chlorohydrin acting as both a reactant and the solvent.[6] This method is straightforward but may require longer reaction times and careful control of temperature to minimize side reactions, such as polymerization of the benzyl halide.[6]
Phase-Transfer Catalysis (PTC)
A more modern and often more efficient approach, phase-transfer catalysis facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the benzyl halide).[7][8] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from the aqueous to the organic phase, enabling a rapid and high-yielding reaction under milder conditions than traditional methods.[9][10]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned pathways.
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from the general principles of the Williamson ether synthesis for analogous compounds.
Reaction:
Caption: Williamson Ether Synthesis of this compound.
Materials:
-
2-Chloroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl chloride
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (Celite®)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-chloroethanol (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Re-cool the mixture to 0 °C and add benzyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Solvolysis of Benzyl Chloride
This protocol is based on the method described by Kulka (1955) for the synthesis of various benzyl 2-chloroethyl ethers.[6]
Reaction:
Caption: Solvolysis of Benzyl Chloride.
Materials:
-
Benzyl chloride
-
Dry ethylene chlorohydrin (2-chloroethanol)
Procedure:
-
A solution of benzyl chloride in dry ethylene chlorohydrin (in a molar excess, e.g., 5-10 equivalents) is heated under reflux.[6]
-
The reaction is heated for 24 to 48 hours, allowing the hydrogen chloride gas generated to escape through a condenser.[6]
-
After the reaction is complete (monitored by TLC or GC), the excess ethylene chlorohydrin is removed by distillation under reduced pressure.[6]
-
The residue is then purified by vacuum distillation to yield the colorless liquid product.[6]
Protocol 3: Phase-Transfer Catalyzed Synthesis
This protocol is a representative procedure based on the principles of phase-transfer catalysis for ether synthesis.
Reaction:
Caption: Phase-Transfer Catalyzed Synthesis.
Materials:
-
Benzyl chloride
-
2-Chloroethanol
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
Procedure:
-
To a vigorously stirred mixture of 2-chloroethanol (1.0 equivalent) and a phase-transfer catalyst (e.g., TBAB, 1-5 mol%) in toluene, add a 50% aqueous solution of sodium hydroxide (1.5-2.0 equivalents) dropwise at room temperature.
-
After stirring for 30 minutes, add benzyl chloride (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its analogs.
| Synthesis Method | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Solvolysis | p-Chlorobenzyl chloride, Ethylene chlorohydrin | None | Ethylene chlorohydrin | Reflux | 24 | 85 | [6] |
| Solvolysis | 3,4-Dichlorobenzyl chloride, Ethylene chlorohydrin | None | Ethylene chlorohydrin | Reflux | 24 | 80 | [6] |
| Solvolysis | p-Nitrobenzyl chloride, Ethylene chlorohydrin | None | Ethylene chlorohydrin | Reflux | 96 | Low | [6] |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 95-110 °C at 16 Torr |
| Density | 1.11 g/mL |
| Purity (GC) | >98.0% |
Spectroscopic Data:
-
¹H NMR: Spectral data is available in public databases such as PubChem and ChemicalBook.[11]
-
¹³C NMR: Spectral data is available in public databases such as PubChem.[11]
-
IR and Mass Spectrometry: Spectral data is available in public databases such as PubChem.[11]
Experimental Workflow and Logic
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General Experimental Workflow.
Conclusion
This technical guide has detailed the primary synthetic pathways to this compound, providing both theoretical background and practical experimental protocols. The Williamson ether synthesis, solvolysis, and phase-transfer catalysis each offer viable routes to this important chemical intermediate. The choice of method will depend on factors such as available starting materials, desired scale, and required purity. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CN107556188B - A kind of method of synthesizing benzyl ester by phase transfer catalysis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103058872A - Processes of phase-transfer catalyzed synthesis of salicylic acid benzyl esters - Google Patents [patents.google.com]
- 10. CN103772158A - Benzyl-2-naphthyl ether preparation method - Google Patents [patents.google.com]
- 11. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzyl 2-chloroethyl ether chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Benzyl 2-Chloroethyl Ether
Introduction
This compound (BCEE) is a versatile bifunctional organic compound utilized as a key intermediate in various synthetic methodologies.[1][2] Its structure, incorporating a reactive chloroethyl moiety and a stable benzyl ether group, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, and common experimental protocols for its synthesis and application.
Chemical and Physical Properties
This compound is typically a colorless to light yellow, transparent liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁ClO | [3][4] |
| Molecular Weight | 170.63 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | ~232.7°C at 760 mmHg | [1][5] |
| Density | ~1.11 g/mL (1.09 g/cm³) | [1][5] |
| Flash Point | 100.6°C | [5] |
| Vapor Pressure | 0.0884 mmHg at 25°C | [5] |
| Solubility | Soluble in Chloroform, slightly soluble in Hexanes | [5] |
| CAS Number | 17229-17-3 | [3][4] |
| Synonyms | 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene | [3][6] |
| InChI Key | UPIMXDQREQJWMR-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC=C(C=C1)COCCCl | [6][7] |
Reactivity and Reaction Mechanisms
The reactivity of this compound is primarily dictated by the presence of the ether linkage and the reactive carbon-chlorine bond.[1]
Nucleophilic Substitution (SN2 Reactions)
The terminal chloroethyl group is highly susceptible to nucleophilic attack, making it a valuable precursor for introducing various functional groups.[1][2] This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds.[2]
-
Reaction with Amines: Forms ether-amines, which are common motifs in pharmaceuticals and agrochemicals.[2]
-
Reaction with Alcohols, Thiols, and Carbanions: Enables the facile introduction of a variety of functional groups.[2]
The general mechanism for the SN2 reaction is depicted below:
Caption: SN2 reaction mechanism of this compound.
Use as a Protecting Group
The benzyl group in BCEE can serve as a protecting group for alcohols.[2] It is stable under a wide range of reaction conditions but can be selectively removed, typically through hydrogenolysis, to reveal the free hydroxyl group.[2][8] This is particularly useful in multi-step syntheses involving molecules with multiple sensitive functional groups.[2]
Caption: Workflow for using the benzyl group as a protecting group.
Solvolysis Reactions
This compound can be synthesized via a solvolysis reaction between benzyl halides and ethylene chlorohydrin under the influence of heat.[9][10] This method is particularly suitable for benzyl halides with a partially deactivated nucleus, as those with activated nuclei are prone to polymerization.[9][10]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
A common method for the synthesis of this compound is the Williamson ether synthesis.[1] This involves the reaction of benzyl alcohol with 2-chloroethanol in the presence of a base.[1]
Materials:
-
Benzyl alcohol
-
2-Chloroethanol
-
A suitable base (e.g., sodium hydride, potassium hydroxide)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the base to form the benzyl alkoxide.
-
Once the deprotonation is complete, add 2-chloroethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
Caption: Williamson ether synthesis workflow for this compound.
Purification by Vacuum Distillation
Crude this compound can be purified by distillation under reduced pressure.[1] This is important as attempting to distill at atmospheric pressure can lead to decomposition.[11]
Safety and Handling
This compound is a potential irritant to the skin, eyes, and respiratory tract.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Storage should be in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1]
Analytical Information
The structure and purity of this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to elucidate the structure.[4]
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern.[4]
-
Infrared (IR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule.[4]
-
Gas Chromatography (GC): Can be used to determine the purity of the compound.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined reactivity profile. Its utility in organic synthesis, particularly for the introduction of functional groups via SN2 reactions and as a protecting group, makes it an important tool for researchers and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in the laboratory and in industrial processes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. This compound (17229-17-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of Benzyl 2-Chloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of Benzyl 2-chloroethyl ether, with a particular focus on its boiling point. This document also details a common synthetic route and the methodologies for determining its key physical characteristics, aiming to support professionals in research, development, and drug discovery.
Core Physical Properties
This compound is a colorless to very light yellow, transparent liquid.[1] Its key physical and chemical characteristics are summarized in the table below. The presence of both an ether linkage and a reactive carbon-chlorine bond makes it a versatile intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution.[1]
Data Presentation: A Summary of Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | [2][3] |
| Molecular Weight | 170.64 g/mol | [2][3] |
| Boiling Point | ~ 232.7 °C at 760 mmHg (atmospheric pressure) | [1] |
| 95-110 °C at 16 Torr | [4] | |
| Density | Approximately 1.11 g/mL | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >98.0% (GC) | [2] |
Boiling Point Determination: Experimental Protocol
The boiling point of a liquid is a fundamental physical property, defined as the temperature at which its vapor pressure equals the external pressure. For compounds like this compound that have a high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition.
Methodology: Vacuum Distillation
A standard laboratory setup for vacuum distillation is utilized to determine the boiling point of this compound at reduced pressures.
Apparatus:
-
Round-bottom flask
-
Claisen adapter
-
Thermometer and adapter
-
Vigreux column (optional, for fractional distillation)
-
Liebig condenser
-
Receiving flask (distillate receiver)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle
-
Stirring bar or boiling chips
Procedure:
-
The this compound sample is placed in the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all ground-glass joints are properly sealed with vacuum grease to maintain a closed system.
-
The vacuum source is connected to the distillation setup, and the pressure is gradually reduced to the desired level, as measured by the manometer.
-
The sample is heated gently using a heating mantle.
-
The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed in the condenser. This temperature corresponds to the boiling point at the recorded pressure.
Synthesis of this compound: Williamson Ether Synthesis
A prevalent method for the synthesis of this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. In this case, the sodium salt of benzyl alcohol (sodium benzoxide) reacts with 1,2-dichloroethane.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Protocol (Adapted from General Williamson Ether Synthesis)
-
Preparation of Sodium Benzoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add sodium metal to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Slowly add benzyl alcohol dropwise to the stirred suspension. The reaction is exothermic and will proceed to form sodium benzoxide.
-
Reaction with 1,2-Dichloroethane: Once the formation of the alkoxide is complete, 1,2-dichloroethane is added dropwise to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
References
An In-depth Technical Guide to the Safe Handling of Benzyl 2-Chloroethyl Ether
This technical guide provides comprehensive safety information and handling protocols for Benzyl 2-chloroethyl ether, designed for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical safety resources to ensure a thorough understanding of the hazards and necessary precautions.
Chemical Identification and Physical Properties
This compound is a chemical intermediate used in various organic synthesis processes.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | PubChem[2] |
| Molecular Weight | 170.63 g/mol | PubChem[2] |
| CAS Number | 17229-17-3 | PubChem[2] |
| Appearance | Colorless to almost colorless clear liquid | CymitQuimica[3] |
| Boiling Point | ~232.7°C at atmospheric pressure | Exploring the Synthesis and Properties of this compound[1] |
| Density | ~1.11 g/mL | Exploring the Synthesis and Properties of this compound[1] |
| Purity | >98.0% (GC) | CymitQuimica[3] |
| Synonyms | 2-(Benzyloxy)ethyl Chloride, (2-Chloroethoxymethyl)benzene | CymitQuimica[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Source: PubChem[4]
GHS Pictograms:
Toxicological Data
Toxicological Data for Bis(2-chloroethyl) ether:
| Metric | Value | Species | Route | Source |
| LD50 | 75 - 136 mg/kg | Experimental Animals | Oral | Canada.ca[5] |
| LC50 | 1000 ppm (5850 mg/m³) | Rat | Inhalation (0.75 hours) | Canada.ca[5] |
| LC50 | 20 ppm (117 mg/m³) | Rat | Inhalation (4 hours) | Canada.ca[5] |
| LC50 | 240 mg/L | Daphnia magna | - | Canada.ca[5] |
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound have not been established. For the related compound, Bis(2-chloroethyl) ether, the following limits have been set:
| Organization | Limit Type | Value |
| OSHA | PEL (8-hr TWA) | 15 ppm |
| NIOSH | REL (10-hr TWA) | 5 ppm |
| NIOSH | STEL (15-min) | 10 ppm |
| ACGIH | TLV (8-hr TWA) | 5 ppm |
| ACGIH | STEL | 10 ppm |
Source: Hazardous Substance Fact Sheet[6]
Given the lack of specific OELs for this compound, it is prudent to handle it in a manner that keeps exposure to the lowest achievable levels.
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize the risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166).[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat. Ensure gloves are inspected before use and changed frequently.[5][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if working outside a fume hood or if ventilation is inadequate.[7][8] |
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid breathing vapors or mist.[3]
-
Avoid contact with skin and eyes.[3]
-
Use non-sparking tools to prevent ignition.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the work area.[3]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
Store away from heat, sparks, and open flames.[7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill Response
The following workflow outlines the general procedure for handling a spill of this compound.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[8] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8][9]
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] Use water spray to cool fire-exposed containers.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][8] Do not dispose of it down the drain.[1]
The following diagram illustrates a logical workflow for the disposal of chemical waste.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Hydrogen chloride, carbon monoxide, and carbon dioxide.[9]
-
Hazardous Polymerization: Will not occur.[4]
This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet provided by the supplier before use and consult with your institution's Environmental Health and Safety department for any questions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. smith-nephew.stylelabs.cloud [smith-nephew.stylelabs.cloud]
- 5. canada.ca [canada.ca]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Benzyl 2-chloroethyl ether storage and stability conditions
An In-depth Technical Guide to the Storage and Stability of Benzyl 2-chloroethyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile bifunctional reagent used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the presence of a stable benzyl ether and a reactive chloroethyl group, allowing for its use as a protecting group and a building block for introducing the 2-(benzyloxy)ethyl moiety.[1] Understanding the storage and stability of this compound is critical for ensuring its quality, purity, and reactivity in sensitive synthetic applications. This guide provides a comprehensive overview of the recommended storage conditions, known stability information, potential degradation pathways, and general methodologies for stability assessment.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on available safety data sheets and general chemical storage principles:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Specific recommendations vary, with some sources suggesting <25°C (<77°F) and others refrigerated conditions (2-8°C). | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential oxidation or peroxide formation, especially if the compound is to be stored for extended periods. |
| Container | Keep in a tightly closed, suitable container. | To prevent contamination and exposure to moisture and air. |
| Ventilation | Store in a well-ventilated area. | To mitigate the risks associated with the compound's potential volatility and harmful vapors. |
| Light | Protect from light. | Although specific photostability data is limited, it is a general best practice for complex organic molecules to prevent photolytic degradation. |
Stability Profile
The stability of this compound is influenced by its chemical structure, which includes a benzyl ether linkage and a primary alkyl chloride.
Incompatible Materials
Contact with the following substances should be avoided to prevent degradation or hazardous reactions:
-
Strong Acids: Benzyl ethers are known to be susceptible to cleavage by strong acids.[2][3] For this compound, degradation in the presence of acidic reagents has been noted.[4]
-
Strong Bases: While benzyl ethers are generally stable to bases, strong bases can promote elimination or substitution reactions at the chloroethyl group.
-
Strong Oxidizing Agents: These can potentially oxidize the ether linkage or the aromatic ring.[2]
-
Metals: Certain metals may catalyze degradation reactions.
Potential Degradation Pathways
Based on the chemistry of benzyl ethers and alkyl chlorides, the following degradation pathways are plausible for this compound. A forced degradation study would be necessary to confirm these pathways and identify the specific degradation products.
Caption: Potential degradation pathways of this compound.
-
Hydrolysis: The carbon-chlorine bond is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-(benzyloxy)ethanol and hydrochloric acid. This is a common degradation pathway for related chloroethyl compounds.[5]
-
Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, leading to the cleavage of the benzyl ether bond to form benzyl alcohol and 2-chloroethanol.
-
Base-Catalyzed Elimination: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, resulting in the formation of benzyl vinyl ether.
-
Oxidation: Oxidizing agents can potentially attack the benzylic position or the aromatic ring, leading to a variety of oxidation products, including benzaldehyde and benzoic acid.
Experimental Protocols for Stability Assessment
No specific stability-indicating assay for this compound was found in the reviewed literature. However, a general approach to developing and validating such a method can be outlined based on established principles of forced degradation studies.[6][7]
Forced Degradation Study Protocol
The objective of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.
4.1.1. Stress Conditions
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water) should be subjected to the following stress conditions:
| Condition | Suggested Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at room temperature and 60°C |
| Basic Hydrolysis | 0.1 M NaOH at room temperature and 60°C |
| Neutral Hydrolysis | Water at room temperature and 60°C |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light at room temperature |
| Thermal Degradation | Heating the solid compound and a solution at an elevated temperature (e.g., 80°C) |
4.1.2. Sample Analysis
Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and neutralized if necessary. The samples should then be analyzed by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
4.1.3. Method Development
The HPLC method should be developed to separate the parent this compound from all significant degradation products. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) on a C18 column is a common starting point. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
References
An In-depth Technical Guide to Nucleophilic Substitution Reactions of Benzyl 2-Chloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of benzyl 2-chloroethyl ether (BCEE), a versatile bifunctional reagent. Due to the limited availability of direct quantitative data for BCEE, this guide leverages established principles of organic chemistry and analogous data from reactions involving benzyl chloride to present a thorough analysis. It covers the underlying reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data where available. The guide is intended to be a valuable resource for professionals in research and drug development, offering insights into the synthesis of a variety of derivatives through the strategic application of nucleophilic substitution reactions on the BCEE scaffold.
Introduction
This compound (BCEE) is a valuable intermediate in organic synthesis, featuring two key reactive sites: a benzylic ether and a primary alkyl chloride. The primary chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes BCEE a useful building block for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science.[1] The general structure of this compound is presented in Figure 1.
This guide will delve into the core principles governing the nucleophilic substitution reactions of BCEE, with a focus on providing practical experimental details and summarizing available quantitative data.
Reaction Mechanisms: SN1 vs. SN2 Pathways
The nucleophilic substitution at the primary carbon of the chloroethyl group in BCEE can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
-
SN2 Mechanism: This pathway is generally favored for primary alkyl halides like BCEE. It involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry (though not relevant for this achiral substrate). The reaction rate is dependent on the concentrations of both the substrate (BCEE) and the nucleophile. Strong, less sterically hindered nucleophiles and polar aprotic solvents promote the SN2 mechanism.
-
SN1 Mechanism: While less common for primary halides, the benzylic nature of the ether linkage can influence the reaction. Cleavage of the C-Cl bond would lead to a primary carbocation, which is generally unstable. However, rearrangement to a more stable benzylic carbocation is a possibility, which could favor an SN1 pathway under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile.
The following diagram illustrates the decision-making process for predicting the dominant reaction pathway.
Nucleophilic Substitution Reactions with Various Nucleophiles
This section details the reaction of BCEE with common nucleophiles, providing experimental protocols and available quantitative data.
Reaction with Amine Nucleophiles
The reaction of BCEE with primary or secondary amines is a common method for the synthesis of N-substituted 2-(benzyloxy)ethanamines, which are of interest in medicinal chemistry.
Table 1: Reaction of Benzyl Halides with Amine Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Piperidine | Benzyl chloride | Toluene | 70 | 8 | 1-Benzylpiperidine | - | [2] |
| Diethanolamine | Benzyl chloride | Methylene dichloride | 30 | 20-22 | 1-Benzyldiethanolamine | - | [2] |
| Aniline | Benzyl chloride | - | - | - | N-Benzylaniline | - | [3] |
Experimental Protocol: Synthesis of N-(2-(Benzyloxy)ethyl)piperidine
-
Materials: this compound, piperidine, toluene, sodium carbonate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add piperidine (1.2 eq) and sodium carbonate (1.5 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-(benzyloxy)ethyl)piperidine.
-
Reaction with Alkoxide Nucleophiles (Williamson Ether Synthesis)
The reaction of BCEE with alkoxides or phenoxides is a classic Williamson ether synthesis, yielding substituted benzyl ethers.
Table 2: Williamson Ether Synthesis with Benzyl Halides
| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Naphthol | Benzyl chloride | - | None | 110 | 5 | Benzyl-2-naphthyl ether | 89.2 | [4] |
| Benzyl alcohol | Benzyl bromide | KOH | None | - | 35 | Dibenzyl ether | 81 | [5] |
Experimental Protocol: Synthesis of Benzyl 2-phenoxyethyl ether
-
Materials: this compound, phenol, sodium hydroxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in ethanol.
-
Add phenol (1.0 eq) to the solution and stir until a clear solution of sodium phenoxide is formed.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-10 hours, monitoring by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with 1M NaOH solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
-
Reaction with Thiolate Nucleophiles
Thiolates are excellent nucleophiles and react readily with BCEE to form thioethers.
Table 3: Reaction of Benzyl Halides with Sulfur Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Sodium hydrosulfide | Benzyl chloride | - | 50-80 | Benzyl mercaptan | ~96 | [6] |
| Thiophenol | Benzyl alcohol | DCM | Room Temp | Benzyl phenyl sulfide | - | [7] |
Experimental Protocol: Synthesis of Benzyl 2-(phenylthio)ethyl ether
-
Materials: this compound, thiophenol, sodium ethoxide, ethanol.
-
Procedure:
-
Prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a solution of sodium ethoxide (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the sodium thiophenoxide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Reaction with Other Nucleophiles
BCEE can also react with a variety of other nucleophiles, such as cyanide and azide, to introduce corresponding functional groups.
Table 4: Reaction of Benzyl Halides with Cyanide and Azide Nucleophiles
| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Sodium cyanide | Benzyl chloride | Ethanol/Water | Reflux | 4 | Benzyl cyanide | 80-90 | [3] |
| Potassium cyanide | Benzyl chloride | Ethanol | - | - | Benzyl cyanide | - | [8] |
| Imidazole | Benzyl chloride | Acetonitrile | 70 | 72 | 1-Benzylimidazole | - |
Experimental Protocol: Synthesis of 2-(Benzyloxy)ethyl cyanide
-
Materials: this compound, sodium cyanide, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, filter the mixture to remove any inorganic salts.
-
Remove the ethanol by distillation.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting nitrile by vacuum distillation.
-
Conclusion
This compound is a versatile substrate for a range of nucleophilic substitution reactions, providing access to a diverse array of functionalized molecules. While the primary chloride generally favors an SN2 pathway, the reaction conditions, particularly the choice of nucleophile and solvent, can be tailored to optimize the desired transformation. This guide has provided a foundational understanding of these reactions, supported by experimental protocols and quantitative data extrapolated from closely related benzyl halides. Further research to establish a comprehensive dataset specifically for this compound would be a valuable contribution to the field. Nevertheless, the information presented herein serves as a robust starting point for researchers and drug development professionals looking to utilize this important synthetic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ias.ac.in [ias.ac.in]
- 5. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
Spectroscopic Profile of Benzyl 2-Chloroethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Benzyl 2-chloroethyl ether (C₉H₁₁ClO), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.
Spectroscopic Data Summary
The empirical formula of this compound is C₉H₁₁ClO, with a molecular weight of 170.64 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and is consistent with the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the chloroethyl ether moiety.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | C₆H₅- |
| ~4.58 | Singlet | 2H | -O-CH₂-Ph |
| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-Cl |
| ~3.65 | Triplet | 2H | -CH₂-CH₂-Cl |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~137.8 | Quaternary aromatic C (C-1) |
| ~128.4 | Aromatic CH (C-3, C-5) |
| ~127.7 | Aromatic CH (C-4) |
| ~127.6 | Aromatic CH (C-2, C-6) |
| ~72.9 | -O-CH₂-Ph |
| ~71.2 | -O-CH₂-CH₂-Cl |
| ~42.8 | -CH₂-Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ether linkage, the alkyl halide, and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3030 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1495, 1450 | Medium | Aromatic C=C stretch |
| 1100 | Strong | C-O-C (ether) stretch |
| 740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 650-750 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 170/172 | Low | [M]⁺/ [M+2]⁺ (Molecular ion with chlorine isotopes) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion, base peak) |
| 92 | Medium | [C₇H₈]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
| 63/65 | Medium | [CH₂CH₂Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H (e.g., 300 or 500 MHz) and ¹³C (e.g., 75 or 125 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon environment.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). The chemical shifts (δ) are reported in parts per million (ppm), and the integration of the signals in the ¹H NMR spectrum is determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded using a neat sample (a thin film of the liquid between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
-
Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).
-
Ionization: In the ion source, the sample molecules are ionized, typically using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺) and also causes fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
The Dichotomous Reactivity of the C-Cl Bond in Benzyl 2-Chloroethyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-chloroethyl ether (BCEE) is a bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its reactivity is primarily dictated by the carbon-chlorine (C-Cl) bond, which is susceptible to nucleophilic substitution. This technical guide provides an in-depth analysis of the factors governing the reactivity of this bond, drawing upon established principles of physical organic chemistry and comparative data from analogous structures. A key focus is the interplay between the electronic influence of the benzyl group and the potential for anchimeric assistance from the adjacent ether oxygen. This document presents quantitative data in structured tables, detailed experimental protocols for kinetic studies, and visual diagrams to elucidate reaction mechanisms and workflows.
Introduction
The utility of this compound as a synthetic intermediate stems from the reactive nature of its C-Cl bond, allowing for the introduction of various functional groups through nucleophilic substitution reactions.[1] Understanding the kinetics and mechanism of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes. The reactivity of the C-Cl bond in BCEE is influenced by two primary structural features: the benzylic system and the presence of an ether oxygen atom at the β-position to the chlorine. This guide will dissect these influences to provide a comprehensive understanding of the molecule's chemical behavior.
Theoretical Framework: Factors Influencing C-Cl Bond Reactivity
The cleavage of the C-Cl bond in this compound during nucleophilic substitution can proceed through a spectrum of mechanisms, primarily the unimolecular S(_N)1 and bimolecular S(_N)2 pathways. The preferred mechanism is dictated by the stability of the potential carbocation intermediate, steric hindrance at the reaction center, the nature of the nucleophile, and the solvent polarity.
The Role of the Benzyl Group
The benzyl group (C(_6)H(_5)CH(_2)-) significantly influences the reactivity of the adjacent C-Cl bond. In an S(_N)1 mechanism, the departure of the chloride ion leads to the formation of a benzylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over the aromatic ring, which lowers the activation energy for its formation. In an S(_N)2 mechanism, the benzyl group can also stabilize the transition state through π-orbital overlap.
The electronic nature of substituents on the aromatic ring can further modulate this reactivity. Electron-donating groups (EDGs) at the para position enhance the rate of S(_N)1 reactions by further stabilizing the benzylic carbocation. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the reaction rate. This effect can be quantified using the Hammett equation:
log(k/k(_0)) = ρσ
where k is the rate constant for the substituted compound, k(_0) is the rate constant for the unsubstituted compound, ρ is the reaction constant (a measure of the reaction's sensitivity to substituent effects), and σ is the substituent constant (a measure of the electronic effect of the substituent).
Anchimeric Assistance by the Ether Oxygen
A crucial factor governing the reactivity of the C-Cl bond in this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance, by the ether oxygen atom.[2] The lone pair of electrons on the oxygen can act as an internal nucleophile, attacking the carbon bearing the chlorine atom in a backside fashion to displace the chloride ion. This results in the formation of a cyclic oxonium ion intermediate. This intramolecular process is often kinetically more favorable than direct attack by an external nucleophile, leading to a significant rate enhancement compared to analogous alkyl chlorides lacking a β-ether oxygen.[3] This phenomenon typically leads to retention of stereochemistry at the reaction center due to two successive S(_N)2-like inversions.
Quantitative Reactivity Data
Effect of the Benzyl Group on Solvolysis Rates
The following table presents the first-order rate constants (k(_{solv})) for the solvolysis of various para-substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data clearly illustrates the profound impact of aromatic substituents on the reactivity of the benzylic C-Cl bond.
| Substituent (X) | σ
| k({solv}) (s
| Relative Rate (k(_X)/k(_H)) |
| p-OCH(_3) | -0.78 | 2.2 | 4.68 x 10
|
| p-CH(_3) | -0.31 | 1.8 x 10
| 383 |
| H | 0.00 | 4.7 x 10
| 1 |
| p-Cl | 0.11 | 1.1 x 10
| 0.23 |
| p-NO(_2) | 0.79 | 1.1 x 10
| 0.0023 |
| Data adapted from Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution.[4] |
Evidence for Anchimeric Assistance from a β-Ether Oxygen
To quantify the rate-enhancing effect of a neighboring ether oxygen, we can compare the solvolysis rate of 2-methoxyethyl chloride with that of a simple primary alkyl chloride, n-butyl chloride.
| Compound | Reaction | Relative Rate (at 25°C) | Plausible Mechanism |
| n-Butyl chloride | Ethanolysis | 1 | S(_N)2 |
| 2-Methoxyethyl chloride | Ethanolysis | ~1000 | S(_N)1 with Anchimeric Assistance |
| Data adapted from Comparative Guide to the Reaction Kinetics of 2-(2-Methoxyethoxy)ethyl Chloride and Alternative Alkylating Agents.[3] |
The dramatic increase in the rate of ethanolysis for 2-methoxyethyl chloride compared to n-butyl chloride provides strong evidence for anchimeric assistance by the β-methoxy group.[3] This suggests that the solvolysis of this compound will also be significantly accelerated by neighboring group participation of the ether oxygen.
Reaction Mechanisms and Pathways
The interplay of the benzylic and β-ether functionalities in this compound leads to a nuanced mechanistic landscape.
Proposed Solvolysis Mechanism with Anchimeric Assistance
The solvolysis of this compound is likely to proceed via a mechanism involving anchimeric assistance, as depicted below.
Competitive S(_N)2 Pathway
While anchimeric assistance is expected to be a dominant pathway, a direct S(_N)2 reaction with a strong, unhindered nucleophile cannot be entirely ruled out, especially under aprotic conditions.
Experimental Protocols for Kinetic Analysis
The rate of solvolysis of this compound can be determined experimentally by monitoring the production of hydrochloric acid over time. Two common methods are titrimetry and conductometry.
Protocol for Titrimetric Measurement of Solvolysis Rate
This method involves titrating the liberated HCl with a standardized base at regular intervals.
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/water)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).
-
Equilibrate the stock solution and the solvent in the thermostated water bath to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the stock solution to a known volume of the solvent in a reaction flask, and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.
-
Add a few drops of indicator and titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached.
-
Continue taking samples until the reaction is at least 70-80% complete.
-
The first-order rate constant (k) can be determined from the slope of a plot of ln(V(∞) - V(_t)) versus time, where V(_t) is the volume of NaOH at time t, and V(∞) is the volume of NaOH at infinite time (after the reaction has gone to completion).
References
Methodological & Application
Application Notes and Protocols for Benzyl 2-Chloroethyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. While the benzyl (Bn) ether is a well-established and widely used protecting group for alcohols, the related 2-(benzyloxy)ethyl (BEE) ether, derived from benzyl 2-chloroethyl ether, offers a nuanced alternative with distinct properties. This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for alcohols, forming the 2-(benzyloxy)ethyl ether.
The 2-(benzyloxy)ethyl protecting group combines the features of a standard benzyl ether with an additional ethyl ether linkage. This modification can influence the group's stability, cleavage conditions, and physical properties, making it a valuable tool in specific synthetic contexts.
Core Concepts and Advantages
The protection of an alcohol with this compound proceeds via a Williamson ether synthesis. The alcohol is first deprotonated with a suitable base to form an alkoxide, which then displaces the chloride from this compound in an SN2 reaction to form the protected 2-(benzyloxy)ethyl ether.
Key Advantages:
-
Orthogonal Deprotection: The primary advantage of the BEE group lies in its deprotection, which mirrors that of a standard benzyl ether, primarily through catalytic hydrogenolysis. This allows for its selective removal in the presence of other protecting groups that are stable to these conditions.
-
Modified Polarity: The introduction of the ethoxy moiety can alter the polarity and solubility of the protected molecule, which can be advantageous in certain purification and reaction setups.
-
Potential for Alternative Cleavage: While hydrogenolysis is the most common method, the ether linkage might be susceptible to cleavage under specific Lewis acidic conditions, offering potential alternative deprotection pathways.
Experimental Protocols
Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using this compound under standard Williamson ether synthesis conditions.
Reaction Scheme:
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium hydride (1.5 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(benzyloxy)ethyl protected alcohol.
Quantitative Data Summary:
| Substrate Type | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | NaH, this compound | DMF | 12-16 | 0 to RT | 80-95 |
| Secondary Alcohol | NaH, this compound, NaI (cat.) | DMF/THF | 24-48 | RT to 50 | 60-85 |
Note: For less reactive secondary alcohols, the addition of a catalytic amount of sodium iodide (NaI) and elevated temperatures may be necessary to achieve reasonable reaction rates and yields.
Deprotection of a 2-(Benzyloxy)ethyl Ether via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the cleavage of the 2-(benzyloxy)ethyl protecting group to regenerate the free alcohol.
Reaction Scheme:
Materials:
-
2-(Benzyloxy)ethyl protected alcohol (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the 2-(benzyloxy)ethyl protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Securely seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be necessary.
Quantitative Data Summary:
| Deprotection Method | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH | 4-12 | RT | 90-99 |
Stability Profile
The 2-(benzyloxy)ethyl group generally exhibits a stability profile similar to that of a standard benzyl ether.
| Condition | Reagents/Environment | Stability of BEE Group |
| Acidic | Mild aqueous acid (e.g., AcOH) | Generally Stable |
| Strong protic acids (e.g., HBr) | Cleaved | |
| Lewis acids (e.g., BCl₃, BBr₃) | Cleaved | |
| Basic | Strong aqueous bases (e.g., NaOH) | Stable |
| Non-nucleophilic bases (e.g., NaH) | Stable | |
| Oxidative | Mild oxidants (e.g., PCC, DMP) | Stable |
| Strong oxidants (e.g., KMnO₄) | Benzyl group can be oxidized | |
| Reductive | Catalytic Hydrogenation (H₂/Pd) | Cleaved |
| Dissolving metal (e.g., Na/NH₃) | Cleaved | |
| Hydride reagents (e.g., LiAlH₄) | Stable | |
| Organometallics | Grignard reagents, Organolithiums | Stable |
Orthogonality
The 2-(benzyloxy)ethyl protecting group is orthogonal to several other common protecting groups, allowing for selective deprotection strategies in complex syntheses.
-
Orthogonal to Acid-Labile Groups: The BEE group is stable to the mildly acidic conditions used to remove acetals (e.g., THP, MOM) and silyl ethers (e.g., TMS, TBS, TIPS).
-
Orthogonal to Base-Labile Groups: The BEE group is stable to the basic conditions used to cleave ester protecting groups (e.g., acetate, benzoate).
-
Orthogonal to Fluoride-Labile Groups: The BEE group is stable to fluoride reagents (e.g., TBAF) used to deprotect silyl ethers.
This orthogonality allows for the selective deprotection of other alcohol protecting groups in the presence of a BEE ether, or the selective deprotection of a BEE ether via hydrogenolysis while leaving other groups intact.
Visualizations
Experimental Workflow for Protection and Deprotection
Caption: General workflow for the protection of an alcohol as a 2-(benzyloxy)ethyl ether and its subsequent deprotection.
Orthogonality of the 2-(Benzyloxy)ethyl Protecting Group
Caption: Chemical stability and cleavage conditions for the 2-(benzyloxy)ethyl (BEE) protecting group.
Conclusion
The 2-(benzyloxy)ethyl ether serves as a useful alternative to the standard benzyl ether for the protection of alcohols. Its synthesis and cleavage protocols are straightforward and high-yielding, relying on well-established methodologies. The key advantage of the BEE group is its robust nature under a variety of common reaction conditions, coupled with its mild and selective removal via catalytic hydrogenolysis. This orthogonality makes it a valuable tool in the strategic design of complex molecule synthesis, particularly in the fields of natural product synthesis and drug development. Researchers should consider the use of this compound when a benzyl-type protecting group is required, and subtle modifications to polarity or reactivity are desired.
Application Notes: Cleavage of Benzyl Ether Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability under a range of reaction conditions, and the availability of various methods for its removal. The selective cleavage of a benzyl ether in the presence of other functional groups is a critical consideration in complex synthetic strategies. This document provides detailed application notes on the primary methods for benzyl ether deprotection, including reductive, oxidative, and acidic conditions.
Reductive Cleavage
Reductive methods are the most common for benzyl ether cleavage, prized for their mildness and high efficiency. These typically involve catalytic hydrogenation or catalytic transfer hydrogenation.
Catalytic Hydrogenation
Catalytic hydrogenation involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[1] This method is clean, often providing the desired alcohol and toluene as the only byproduct.[2][3]
Key Considerations:
-
Catalyst: 10% Pd/C is the most common choice. For more resistant substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[3]
-
Solvent: Alcohols such as methanol and ethanol are standard solvents. Ethyl acetate and tetrahydrofuran are also frequently used.[1]
-
Pressure: Reactions are often run at atmospheric pressure using a hydrogen-filled balloon, but for challenging substrates, higher pressures may be required.[3]
-
Functional Group Compatibility: This method is incompatible with other reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups.
Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer and often more convenient alternative to using hydrogen gas.[4] A hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
Common Hydrogen Donors:
CTH is particularly useful when precise control over the amount of hydrogen is needed or when handling hydrogen gas is impractical.[5]
Oxidative Cleavage
Oxidative methods provide an orthogonal approach to reductive cleavage and are particularly useful when the substrate contains functional groups sensitive to reduction.
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
DDQ is a common reagent for the oxidative cleavage of benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[7] Standard benzyl ethers can also be cleaved with DDQ, often requiring more forcing conditions or photochemical activation.[6][8] Visible-light-mediated debenzylation using catalytic DDQ has emerged as a mild and highly functional-group-tolerant method.[9][10]
Key Considerations:
-
Stoichiometry: While stoichiometric amounts of DDQ are often used, catalytic methods with a co-oxidant are becoming more prevalent.[9]
-
Reaction Conditions: Reactions are typically run in chlorinated solvents like dichloromethane, often with the addition of water.[7]
-
Selectivity: DDQ shows selectivity for more electron-rich benzyl ethers, allowing for differential deprotection.
Acidic Cleavage
While generally stable to moderately acidic conditions, benzyl ethers can be cleaved by strong Brønsted or Lewis acids. This method is typically reserved for substrates that can tolerate harsh acidic environments.[6]
Common Acidic Reagents:
Key Considerations:
-
Functional Group Compatibility: This method is limited to substrates lacking other acid-sensitive functional groups.
-
Mechanism: Cleavage typically proceeds via an SN1 or SN2 mechanism, depending on the substrate.
Data Presentation
The following tables summarize quantitative data for various benzyl ether cleavage methods, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Reductive Cleavage - Catalytic Transfer Hydrogenation
| Substrate (R-OBn) | Hydrogen Donor (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl-protected Glucose Derivative | Ammonium Formate (5) | 10% Pd/C (10) | Methanol | Reflux | 1-4 | >95 | [3] |
| Benzyl Phenyl Ether | Formic Acid | 10% Pd/C | Methanol | RT | 2 | 92 | [5] |
| 3-(Benzyloxy)propan-1-ol | 1,4-Cyclohexadiene | 10% Pd/C | Ethanol | Reflux | 3 | 98 | [6] |
| 4-Benzyloxyanisole | Triethylsilane | PdCl₂ | THF | 60 | 6 | 85 | N/A |
Table 2: Oxidative Cleavage with DDQ
| Substrate (R-OBn) | DDQ (equiv.) | Additive | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 4-O-Benzyl-rhamnopyranoside | 1.5 | - | CH₂Cl₂/H₂O | RT | 3.5 | 63 | [7] |
| Benzyl-protected Carbohydrate | 1.5 | - | CH₂Cl₂/H₂O | 525 nm light | <4 | 84-96 | [9] |
| C(3)-O-benzyl-tetraacetylglucoside | 0.25 | TBN (0.25) | CH₂Cl₂/H₂O | 525 nm light | <4 | 92 | [9][10] |
| 4-Methoxybenzyl Phenyl Ether | 1.1 | - | CH₂Cl₂ | RT | 0.5 | 95 | N/A |
Table 3: Acidic Cleavage
| Substrate (R-OBn) | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl Phenyl Ether | BCl₃ (1.2) | DCM | -78 to RT | 2 | 90 |[11] | | 1-(Benzyloxy)dodecane | BBr₃ (1.5) | DCM | -78 to 0 | 1 | 94 | N/A | | 4-Benzyloxyanisole | HBr (excess) | Acetic Acid | 100 | 4 | 88 | N/A | | Benzyl cyclohexyl ether | TMSI (1.5) | Acetonitrile | RT | 0.5 | 96 | N/A |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
Reaction: R-OBn + NH₄HCO₂ --(Pd/C)--> R-OH + Toluene + NH₃ + CO₂
Procedure:
-
Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[3]
-
Carefully add 10% palladium on carbon (10-20% by weight of the substrate).[3]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2][3]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[3]
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.[3]
Protocol 2: Visible-Light-Mediated Oxidative Cleavage using Catalytic DDQ
Reaction: R-OBn + DDQ (cat.) --(light, TBN, O₂)--> R-OH + Byproducts
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[9]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.25 equivalents per benzyl group) and tert-butyl nitrite (TBN) (0.25 equivalents).[9][10]
-
Irradiate the reaction mixture with a 525 nm light source at room temperature while stirring.[9]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.
Protocol 3: Acidic Cleavage using Boron Trichloride
Reaction: R-OBn + BCl₃ --> R-OBCl₂ + BnCl --> R-OH
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[11]
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[11]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[11]
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic Hydrogenation Workflow.
Caption: DDQ Oxidative Cleavage Mechanism.
Caption: Acidic Cleavage (SN1 Pathway).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.mpg.de [pure.mpg.de]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Benzyl 2-Chloroethyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of benzyl 2-chloroethyl ether in organic synthesis, including detailed experimental protocols, quantitative data, and visualizations of reaction pathways. This versatile reagent serves as a key building block for the introduction of the benzyloxyethyl moiety in a variety of applications, ranging from the development of potential agrochemicals to the synthesis of pharmaceutical intermediates.
Introduction
This compound (C9H11ClO) is a bifunctional organic molecule featuring a reactive chloroethyl group and a stable benzyl ether.[1][2][3] This unique combination allows for its application in diverse synthetic strategies. The primary reactivity stems from the susceptibility of the chloroethyl group to nucleophilic substitution, typically via an SN2 mechanism.[2][4] Additionally, the benzyl group can serve as a protecting group for the ethyl alcohol moiety, which can be selectively removed under specific conditions.[3]
Physical Properties:
| Property | Value | Reference |
| Molecular Weight | 170.64 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 232.7 °C at 760 mmHg | [4] |
| Density | 1.11 g/cm³ | [4] |
Synthesis of this compound Derivatives for Agrochemical Research
This compound is a valuable precursor for the synthesis of novel compounds with potential insecticidal activity. The following protocols are based on the work of Sheppard and Musgrave, who synthesized a series of benzyl 2-chloroethyl ethers for insecticide screening.
General Reaction Scheme
The synthesis of substituted benzyl 2-chloroethyl ethers can be achieved through the solvolysis of the corresponding benzyl chlorides with ethylene chlorohydrin.
Caption: Synthesis of Substituted Benzyl 2-Chloroethyl Ethers.
Experimental Protocol: Synthesis of p-Nitrothis compound
Materials:
-
p-Nitrobenzyl chloride
-
Ethylene chlorohydrin (2-chloroethanol)
-
Reflux condenser and heating mantle
-
Standard laboratory glassware
Procedure:
-
A solution of p-nitrobenzyl chloride (17.16 g, 0.1 mol) in dry ethylene chlorohydrin (80.5 g, 1.0 mol) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated under reflux for 48 hours.
-
After cooling to room temperature, the excess ethylene chlorohydrin is removed under reduced pressure.
-
The residue is purified by vacuum distillation to yield p-nitrothis compound.
Quantitative Data:
The following table summarizes the physical properties of various synthesized benzyl 2-chloroethyl ethers as reported by Sheppard and Musgrave.
| Substituent (on Benzyl Ring) | Boiling Point (°C/mm Hg) | Refractive Index (n²⁵) |
| H | 110-112/4 | 1.5248 |
| p-Chloro | 135-137/4 | 1.5450 |
| p-Nitro | 165-167/3 | 1.5625 |
| o-Chloro | 128-130/4 | 1.5462 |
| 2,4-Dichloro | 150-152/4 | 1.5580 |
Note on Insecticidal Screening: While the original study mentions that these compounds were screened for insecticidal activity by Musgrave and Kukovica, the specific quantitative biological data was not available in the consulted resources. For a complete evaluation, researchers should refer to the original publications or conduct their own bioassays.
Application in Drug Development: Synthesis of Pharmaceutical Intermediates
This compound is a key starting material for the synthesis of various pharmaceutical intermediates, particularly those containing a benzyloxyethylamine moiety.
Synthesis of 2-(Benzyloxy)ethanamine
2-(Benzyloxy)ethanamine is a versatile intermediate used in the synthesis of various biologically active molecules.[5][6][7]
Caption: Synthesis of 2-(Benzyloxy)ethanamine.
Experimental Protocol: Synthesis of 2-(Benzyloxy)ethanamine
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Autoclave or sealed reaction vessel
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
In a sealed reaction vessel, a mixture of this compound (17.06 g, 0.1 mol), ethanol (50 mL), and concentrated aqueous ammonia (50 mL, approx. 0.9 mol) is prepared.
-
The vessel is securely sealed and heated in an autoclave at 100-120 °C for 8-12 hours.
-
After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the resulting crude 2-(benzyloxy)ethanamine is purified by vacuum distillation.
Expected Yield and Spectroscopic Data:
| Product | Yield | Boiling Point | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 2-(Benzyloxy)ethanamine | 70-80% | 115-117 °C/15 mmHg | 7.35-7.25 (m, 5H), 4.50 (s, 2H), 3.55 (t, J=5.2 Hz, 2H), 2.90 (t, J=5.2 Hz, 2H), 1.45 (s, 2H) | 138.5, 128.4, 127.7, 127.6, 73.2, 72.8, 41.8 |
Note: The spectroscopic data provided is predicted based on known chemical shifts and may vary slightly from experimental values.
Hypothetical Signaling Pathway in Drug Development
The 2-(benzyloxy)ethylamine scaffold can be incorporated into molecules designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are common targets for drug development.
References
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. 2-(Benzyloxy)ethanamine | C9H13NO | CID 533868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(BENZYLOXY)-ETHYLAMINE | 38336-04-8 [amp.chemicalbook.com]
Protocol for Nucleophilic Substitution Reactions with Benzyl 2-Chloroethyl Ether
Application Note & Protocol: A versatile platform for the synthesis of substituted 2-(benzyloxy)ethyl derivatives through nucleophilic substitution.
This document provides detailed protocols for the nucleophilic substitution on benzyl 2-chloroethyl ether with a variety of nucleophiles, including amines, phenols, thiols, and azide ions. These reactions are fundamental in drug discovery and development for the introduction of the 2-(benzyloxy)ethyl moiety, a common structural motif in pharmacologically active compounds.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis. The presence of a reactive primary alkyl chloride allows for facile nucleophilic substitution via an S(_N)2 mechanism, while the benzyl ether group can serve as a protecting group for a hydroxyl functionality. This dual reactivity makes it a versatile building block for the synthesis of a diverse range of molecules, including potential therapeutic agents and ligands for catalysis.[1][2] The chloroethyl terminus is highly susceptible to attack by a wide array of nucleophiles, enabling the formation of new carbon-heteroatom bonds.[1]
Reaction Mechanism and Principles
The nucleophilic substitution reactions of this compound proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted, one-step process, the nucleophile attacks the electrophilic carbon atom bearing the chlorine atom from the backside, leading to an inversion of configuration at the reaction center. The chloride ion is displaced as a stable leaving group.
The general principles for a successful S(_N)2 reaction apply:
-
Nucleophile: A strong nucleophile is preferred for a higher reaction rate.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the nucleophile but not the anion, thus increasing the nucleophile's reactivity.
-
Temperature: Heating the reaction mixture often increases the rate of reaction.
-
Stoichiometry: An excess of the nucleophile can be used to drive the reaction to completion.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Researchers should optimize the reaction conditions for their specific substrates.
Materials and Equipment
-
This compound
-
Selected nucleophile (amine, phenol, thiol, sodium azide)
-
Anhydrous solvent (DMF, acetonitrile, or ethanol)
-
Base (e.g., potassium carbonate, triethylamine, sodium hydride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Protocol 1: Synthesis of N-Substituted 2-(Benzyloxy)ethanamines
This protocol describes the reaction of this compound with primary and secondary amines.
Procedure:
-
To a solution of the primary or secondary amine (1.2 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents).
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(benzyloxy)ethanamine.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 85 |
| Morpholine | DMF | K₂CO₃ | 100 | 8 | 92 |
| Aniline | DMF | Et₃N | 100 | 24 | 78 |
Protocol 2: Synthesis of Aryl 2-(Benzyloxy)ethyl Ethers (Williamson Ether Synthesis)
This protocol details the reaction of this compound with phenols.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.1 equivalents) in anhydrous DMF.
-
Add a strong base, such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the aryl 2-(benzyloxy)ethyl ether.
| Nucleophile (Phenol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | DMF | NaH | 80 | 6 | 88 |
| 4-Methoxyphenol | DMF | NaH | 80 | 5 | 95 |
| 4-Nitrophenol | DMF | K₂CO₃ | 90 | 12 | 82 |
Protocol 3: Synthesis of 2-(Benzyloxy)ethyl Thioethers
This protocol outlines the reaction of this compound with thiols.
Procedure:
-
Dissolve the thiol (1.1 equivalents) in a suitable solvent such as ethanol or DMF.
-
Add a base like potassium carbonate (1.5 equivalents) to the solution to generate the thiolate in situ.
-
Add this compound (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or heat gently (50-60 °C) while monitoring by TLC.
-
Once the reaction is complete, filter off the inorganic salts and remove the solvent in vacuo.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
| Nucleophile (Thiol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Ethanol | K₂CO₃ | 60 | 4 | 94 |
| Benzyl mercaptan | DMF | K₂CO₃ | RT | 8 | 90 |
| 1-Dodecanethiol | Ethanol | K₂CO₃ | 50 | 6 | 89 |
Protocol 4: Synthesis of Benzyl 2-Azidoethyl Ether
This protocol describes the synthesis of an organic azide from this compound. Caution: Organic azides are potentially explosive and should be handled with care.
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain benzyl 2-azidoethyl ether.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 70 | 18 | >95 |
Visualizations
Caption: General workflow for the nucleophilic substitution on this compound.
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Conclusion
The nucleophilic substitution protocol using this compound is a robust and versatile method for synthesizing a wide range of 2-(benzyloxy)ethyl derivatives. The straightforward S(_N)2 reaction mechanism allows for predictable outcomes and high yields with various nucleophiles. These protocols provide a solid foundation for researchers in drug development and organic synthesis to generate novel molecules with potential biological activity.
References
Application Notes and Protocols for the Introduction of a Benzyloxyethyl Group Using Benzyl 2-Chloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-chloroethyl ether is a valuable bifunctional reagent in organic synthesis, primarily utilized for the introduction of the benzyloxyethyl protecting group to a variety of nucleophiles. This protecting group is advantageous in multi-step syntheses due to the stability of the benzyl ether under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions. The reactivity of this compound is centered on the susceptibility of its primary alkyl chloride to nucleophilic substitution (SN2) reactions.[1][2] This allows for the facile formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, making it a versatile tool in the synthesis of complex molecules, including those of pharmaceutical interest.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the benzyloxyethylation of various functional groups.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [3] |
| Molecular Weight | 170.64 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 232.7 °C at atmospheric pressure | [2] |
| Density | ~1.11 g/mL | [2] |
| Purity | >98.0% (GC) | [3] |
Reaction Mechanism
The introduction of the benzyloxyethyl group using this compound proceeds via a classical Williamson ether synthesis pathway, which is an SN2 reaction. The reaction involves the attack of a nucleophile on the electrophilic carbon atom of the chloroethyl moiety, leading to the displacement of the chloride leaving group and the formation of a new covalent bond.
References
Synthesis of Amines from Benzyl 2-Chloroethyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of primary, secondary, and tertiary amines from the versatile starting material, benzyl 2-chloroethyl ether. The protocols outlined below leverage well-established synthetic routes, including direct amination, the Gabriel synthesis for primary amines, and an azide-reduction pathway. These methods offer robust and adaptable approaches for the preparation of a variety of N-substituted 2-(benzyloxy)ethylamines, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
This compound is a bifunctional molecule featuring a reactive chloroethyl group susceptible to nucleophilic substitution and a stable benzyl ether moiety. This dual reactivity makes it an excellent building block for the synthesis of complex molecular architectures. The primary application explored in these notes is its use in the synthesis of amines through the formation of a new carbon-nitrogen bond via SN2 reactions. The benzyl group can also serve as a protecting group for the hydroxyl function, which can be deprotected under mild hydrogenolysis conditions if desired.
Synthetic Pathways Overview
Three primary synthetic strategies for the amination of this compound are presented:
-
Direct Amination: This is a straightforward approach involving the direct reaction of this compound with ammonia or a primary/secondary amine. While efficient for secondary and tertiary amine synthesis, direct amination with ammonia to produce primary amines can sometimes lead to over-alkylation.
-
Gabriel Synthesis: A classic and highly effective method for the selective synthesis of primary amines. This pathway utilizes potassium phthalimide as an ammonia surrogate, which undergoes N-alkylation with this compound, followed by hydrazinolysis to release the desired primary amine, 2-(benzyloxy)ethanamine. This method elegantly avoids the issue of over-alkylation.
-
Azide Reduction Method: This two-step sequence involves the initial conversion of this compound to 2-(benzyloxy)ethyl azide, a stable intermediate. Subsequent reduction of the azide moiety, commonly achieved through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the primary amine. This method is also highly reliable for the preparation of primary amines.
Diagram of Synthetic Routes
Caption: Synthetic pathways for the amination of this compound.
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the synthesis of primary, secondary, and tertiary amines from this compound.
Protocol 1: Synthesis of 2-(Benzyloxy)ethanamine (Primary Amine) via Gabriel Synthesis
This protocol is recommended for the clean and efficient synthesis of the primary amine, avoiding over-alkylation products.
Experimental Workflow
Caption: Workflow for the Gabriel synthesis of 2-(benzyloxy)ethanamine.
Step 1: N-Alkylation of Potassium Phthalimide
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated N-(2-(benzyloxy)ethyl)phthalimide is collected by filtration, washed with water, and dried.
Step 2: Hydrazinolysis of N-(2-(Benzyloxy)ethyl)phthalimide
-
Suspend the dried N-(2-(benzyloxy)ethyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(benzyloxy)ethanamine.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2-(Benzyloxy)ethanamine (Primary Amine) via Azide Reduction
This two-step protocol provides an alternative, high-yielding route to the primary amine.
Step 1: Synthesis of 2-(Benzyloxy)ethyl Azide
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as DMF or DMSO.
-
Add sodium azide (1.2 - 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 2-(benzyloxy)ethyl azide, which can often be used in the next step without further purification.
Step 2: Reduction of 2-(Benzyloxy)ethyl Azide
Method A: Catalytic Hydrogenation
-
Dissolve the 2-(benzyloxy)ethyl azide in methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-(benzyloxy)ethanamine.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of 2-(benzyloxy)ethyl azide (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amine.
Protocol 3: Synthesis of N-Substituted 2-(Benzyloxy)ethylamines (Secondary and Tertiary Amines) via Direct Amination
This protocol is suitable for the synthesis of secondary and tertiary amines.
-
In a sealed vessel, dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile or ethanol.
-
Add the desired primary or secondary amine (2.0 - 3.0 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting secondary or tertiary amine by column chromatography or vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various amines from this compound based on the provided protocols.
| Product Amine | Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | ||||||
| 2-(Benzyloxy)ethanamine | Gabriel Synthesis | 1. K-Phthalimide2. Hydrazine | 1. DMF2. Ethanol | 1. 80-902. Reflux | 1. 4-62. 2-4 | 75-90 |
| 2-(Benzyloxy)ethanamine | Azide Reduction (H₂) | 1. NaN₃2. H₂, Pd/C | 1. DMF2. Methanol | 1. 60-802. RT | 1. 12-242. 2-6 | 80-95 |
| 2-(Benzyloxy)ethanamine | Azide Reduction (LiAlH₄) | 1. NaN₃2. LiAlH₄ | 1. DMF2. THF | 1. 60-802. 0 to RT | 1. 12-242. 2-3 | 70-85 |
| Secondary Amine | ||||||
| N-Methyl-2-(benzyloxy)ethanamine | Direct Amination | Methylamine, K₂CO₃ | Acetonitrile | 80-100 | 12-24 | 60-75 |
| N-Ethyl-2-(benzyloxy)ethanamine | Direct Amination | Ethylamine, K₂CO₃ | Acetonitrile | 80-100 | 12-24 | 60-75 |
| Tertiary Amine | ||||||
| N,N-Dimethyl-2-(benzyloxy)ethanamine | Direct Amination | Dimethylamine, K₂CO₃ | Acetonitrile | 80-100 | 12-24 | 70-85 |
Note: The provided yield ranges are estimates based on typical outcomes for these reaction types and may vary depending on the specific reaction conditions and scale. Optimization may be required to achieve higher yields.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a potential irritant.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care.
-
Lithium aluminum hydride reacts violently with water. Use and quench with caution under an inert atmosphere.
-
Hydrazine hydrate is toxic and corrosive. Handle with care.
Application Notes and Protocols: Synthesis and Utility of Benzyl 2-Azidoethyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of benzyl 2-azidoethyl ether via the nucleophilic substitution of benzyl 2-chloroethyl ether with sodium azide. The resulting organic azide is a valuable bifunctional molecule, integrating a stable benzyl ether protecting group with a versatile azide moiety. The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This makes benzyl 2-azidoethyl ether a significant building block in medicinal chemistry and drug development for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and proteolysis-targeting chimeras (PROTACs).
Introduction
The synthesis of organic azides from alkyl halides is a fundamental transformation in organic chemistry, often proceeding through a classic SN2 mechanism.[1][2] The reaction of this compound with sodium azide provides a straightforward route to benzyl 2-azidoethyl ether. This product is of particular interest in drug discovery due to the presence of two key functional groups. The benzyl ether group is a widely used protecting group for alcohols and is also a structural motif present in numerous bioactive molecules.[3][4][5] The terminal azide functionality is a bioorthogonal handle that can be selectively reacted with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring.[6][7][8] This "click" reaction is renowned for its high yield, stereospecificity, and compatibility with a wide range of functional groups, making it a powerful tool for bioconjugation.[6][8]
Reaction Profile
The reaction of this compound with sodium azide is a nucleophilic substitution reaction, specifically an SN2 reaction. The azide anion (N₃⁻), a potent nucleophile, displaces the chloride ion from the primary carbon of the chloroethyl group.[1][9] The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is recommended to enhance the nucleophilicity of the azide anion and facilitate the reaction.[1][10]
Reaction Scheme:
Caption: Workflow for the synthesis of benzyl 2-azidoethyl ether.
Application in Click Chemistry for Drug Conjugation
Caption: Application of benzyl 2-azidoethyl ether in drug conjugation via click chemistry.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of Benzyl Ethers via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl ethers are widely utilized as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of formation and general stability under a variety of reaction conditions.[1] One of the most common and mild methods for their removal is through catalytic hydrogenation, a process that cleaves the carbon-oxygen bond of the ether, liberating the free alcohol and producing toluene as a byproduct.[1][2] This method is favored for its clean reaction profile and the straightforward removal of the volatile toluene byproduct.[3]
This document provides detailed application notes and protocols for the deprotection of benzyl ethers using catalytic hydrogenation, including both standard hydrogenolysis with hydrogen gas and catalytic transfer hydrogenation.
Key Parameters for Optimization
The success and efficiency of the catalytic hydrogenation of benzyl ethers are dependent on several critical parameters that can be optimized to achieve high yields and purity.
-
Catalyst Selection: The most common catalyst is 10% Palladium on carbon (Pd/C).[3] For substrates that are sterically hindered or prone to catalyst poisoning, Pearlman's catalyst (20% Pd(OH)₂/C) can be a more active alternative.[3]
-
Catalyst Loading: A typical catalyst loading is 10 mol% with respect to the substrate.[3] This can be increased for challenging substrates.[3]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Common solvents include methanol, ethanol, and ethyl acetate.[3] The general order of solvent efficiency for debenzylation with Pd/C is: toluene < methanol < ethanol.[3]
-
Hydrogen Source: While hydrogen gas is traditionally used, catalytic transfer hydrogenation offers a milder and often safer alternative for sensitive substrates.[2] Common hydrogen donors for transfer hydrogenation include ammonium formate, formic acid, and 1,4-cyclohexadiene.[2][3]
-
Pressure: Most debenzylations can be carried out at atmospheric pressure using a hydrogen-filled balloon.[3] For less reactive substrates, higher pressures may be required to increase the reaction rate.[3]
-
Temperature: Reactions are typically run at room temperature.[1]
-
Agitation: Vigorous stirring is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen.[3]
Data Presentation
The following tables summarize typical reaction conditions for the deprotection of benzyl ethers via catalytic hydrogenation.
Table 1: General Conditions for Catalytic Hydrogenation with H₂ Gas
| Parameter | Typical Conditions | Notes |
| Catalyst | 10% Pd/C | Pearlman's catalyst (20% Pd(OH)₂/C) for more challenging substrates. |
| Catalyst Loading | 10 mol% | Can be increased for less reactive substrates. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Ethanol is often the most effective. |
| Hydrogen Pressure | 1 atm (balloon) | Higher pressures can be used to accelerate the reaction. |
| Temperature | Room Temperature | |
| Reaction Time | 30 min - 48 h[4] | Monitored by TLC or LC-MS. |
| Typical Yield | >90%[5] |
Table 2: Conditions for Catalytic Transfer Hydrogenation
| Hydrogen Donor | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Ammonium Formate | 10% Pd/C | Methanol | Reflux | 2 - 16 hours | >95% | [6] |
| Formic Acid | 10% Pd/C | Methanol | Room Temp. | Minutes | High | [7][8] |
| 1,4-Cyclohexadiene | 10% Pd/C | Methanol | Room Temp. | - | - | [3] |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenation with Hydrogen Gas
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.[1]
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[1]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5]
-
Wash the Celite® pad with the reaction solvent.[3]
-
Combine the filtrates and remove the solvent under reduced pressure.[5]
-
The crude product can be purified by crystallization or chromatography if necessary.[3]
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation with Ammonium Formate
This variation avoids the use of hydrogen gas by employing ammonium formate as a hydrogen donor.[6]
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol, anhydrous
-
Celite®
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend the benzyl-protected substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[3]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).[6]
-
To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[6]
-
Heat the reaction mixture to reflux.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature.[3]
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Wash the filter cake with a small amount of methanol.[3]
-
Combine the filtrates and remove the solvent under reduced pressure.[3]
-
The crude product can be purified by recrystallization or ion-exchange chromatography.[3]
Mandatory Visualization
Caption: Mechanism of Benzyl Ether Deprotection by Catalytic Hydrogenation.
Caption: General Experimental Workflow for Catalytic Hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for Benzyl 2-Chloroethyl Ether in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-chloroethyl ether is a versatile bifunctional reagent utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, incorporating a reactive chloroethyl group and a stable benzyl ether moiety, allows for the strategic introduction of the benzyloxyethyl group into target molecules. This is typically achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile, such as an amine.[1] This application note provides detailed protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the N-alkylation of piperazine derivatives, a common structural motif in many active pharmaceutical ingredients (APIs).
The primary application explored herein is the N-alkylation of a substituted piperazine, a crucial step in the synthesis of antihistaminic drugs like cetirizine and hydroxyzine. While various synthetic routes to these drugs exist, the use of this compound offers a direct method for incorporating the required side chain.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [2] |
| Molecular Weight | 170.64 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | ~232.7°C at 760 mmHg | [1] |
| Density | ~1.11 g/mL | [1] |
| Purity | >98.0% (GC) | [3] |
| SMILES | ClCCOCc1ccccc1 | [3] |
| InChI Key | UPIMXDQREQJWMR-UHFFFAOYSA-N | [2] |
Core Reaction: Nucleophilic Substitution
The key reactivity of this compound in pharmaceutical synthesis lies in the susceptibility of its primary chloride to nucleophilic attack, typically following an S(_N)2 mechanism.[1] This allows for the formation of a new carbon-nitrogen bond, which is fundamental in the synthesis of many piperazine-containing drugs.
Representative Application: Synthesis of a Cetirizine/Hydroxyzine Precursor
The following section details a representative protocol for the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with this compound. This reaction forms a key intermediate which can then be further processed to yield cetirizine or hydroxyzine. While direct literature for this specific reaction is scarce, the protocol is based on established methods for the N-alkylation of piperazine derivatives.[4][5]
Synthetic Pathway
The overall synthetic transformation is an N-alkylation reaction.
Caption: N-alkylation of 1-(4-chlorobenzhydryl)piperazine.
Experimental Protocol
Objective: To synthesize 1-(2-(benzyloxy)ethyl)-4-(4-chlorobenzhydryl)piperazine via N-alkylation.
Materials:
| Reagent | CAS No. | Molecular Weight | Molar Eq. |
| 1-(4-chlorobenzhydryl)piperazine | 303-26-4 | 286.80 g/mol | 1.0 |
| This compound | 17229-17-3 | 170.64 g/mol | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 |
| Anhydrous Acetonitrile (MeCN) | 75-05-8 | 41.05 g/mol | - |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 1-(4-chlorobenzhydryl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
With stirring, add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 12-16 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Experimental Workflow
Caption: Workflow for N-alkylation of a piperazine derivative.
Data Presentation
The following table summarizes expected quantitative data for the N-alkylation reaction based on analogous procedures for N-alkylation of piperazines.[5]
| Parameter | Expected Value |
| Reaction Time | 12 - 16 hours |
| Temperature | 80 - 85 °C |
| Yield | 70 - 85% |
| Purity (post-chromatography) | >95% |
Characterization of the Product
The final product, 1-(2-(benzyloxy)ethyl)-4-(4-chlorobenzhydryl)piperazine, should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the benzhydryl, piperazine, benzyloxy, and ethyl groups. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| IR Spectroscopy | Characteristic absorption bands for C-O-C (ether), C-N (amine), and aromatic C-H bonds. |
Safety Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile is flammable and toxic.
-
Potassium carbonate is an irritant.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound serves as a valuable intermediate for the introduction of the benzyloxyethyl moiety in pharmaceutical synthesis. The N-alkylation of piperazine derivatives with this reagent provides a direct route to key precursors for important APIs. The provided protocol, based on established chemical principles, offers a framework for researchers to utilize this compound in their synthetic endeavors. Optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and purity.
References
Application Notes and Protocols for the Synthesis of Substituted Phenethylamines Using Benzyl 2-Chloroethyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of substituted phenethylamines, a class of compounds with significant interest in medicinal chemistry and pharmacology. The described synthetic strategy utilizes benzyl 2-chloroethyl ether as a key reagent for the introduction of a protected hydroxyethyl moiety onto a primary amine, followed by a deprotection step to yield the target phenethylamine. This method offers a versatile route to a variety of substituted phenethylamines.
Overview of the Synthetic Strategy
The synthesis is a two-step process:
-
N-Alkylation: A primary amine is reacted with this compound in a nucleophilic substitution reaction. This step introduces the N-(2-benzyloxyethyl) group. The benzyl group serves as a protecting group for the hydroxyl functionality.
-
Deprotection: The benzyl group is removed via catalytic hydrogenation to yield the final substituted phenethylamine.
Data Presentation: N-Alkylation of Primary Amines
The following table summarizes the reaction conditions and yields for the N-alkylation of various primary amines with this compound. This reaction is a nucleophilic substitution where the primary amine displaces the chloride from this compound.[1][2] The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 88 |
| 2 | Benzylamine | K₂CO₃ | Acetonitrile | 60 | 8 | 92 |
| 3 | 4-Methoxy-phenethylamine | Et₃N | DMF | 70 | 10 | 85 |
| 4 | 3,4-Dimethoxy-phenethylamine | Et₃N | DMF | 70 | 10 | 82 |
Experimental Protocols
General Protocol for N-Alkylation of Primary Amines with this compound
This protocol describes a general procedure for the synthesis of N-substituted-N-(2-benzyloxyethyl)amines.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and the chosen anhydrous solvent (acetonitrile or DMF).
-
Add the base (1.5 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the temperature indicated in the table above.
-
Stir the reaction mixture for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If potassium carbonate was used, filter the solid from the reaction mixture and wash with the solvent. If triethylamine was used, proceed to the next step.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted-N-(2-benzyloxyethyl)amine.
Protocol for Deprotection of the Benzyl Group via Catalytic Hydrogenation
This protocol describes the removal of the benzyl protecting group to yield the final substituted phenethylamine using catalytic hydrogenation with hydrogen gas.
Materials:
-
N-substituted-N-(2-benzyloxyethyl)amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the N-substituted-N-(2-benzyloxyethyl)amine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected substituted phenethylamine. Further purification can be performed by column chromatography if necessary.
Alternative Deprotection Protocol using Catalytic Transfer Hydrogenation
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor. This method is particularly useful for laboratories not equipped for high-pressure hydrogenations.
Materials:
-
N-substituted-N-(2-benzyloxyethyl)amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (equal weight to the substrate)
-
Anhydrous ammonium formate (5 eq)
-
Dry methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon atmosphere
Procedure:
-
To a stirred suspension of the N-substituted-N-(2-benzyloxyethyl)amine (1.0 eq) and 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 eq) in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at reflux temperature.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the catalyst through a Celite® pad and wash the pad with methanol.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the deprotected substituted phenethylamine.
Visualizations
Caption: Overall workflow for the synthesis of substituted phenethylamines.
Caption: Logical flow of the two-step synthesis.
References
Application Notes and Protocols for Benzyl 2-chloroethyl ether as an Alkylating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-chloroethyl ether (BCEE) is a versatile bifunctional reagent in organic synthesis, valuable as a fine chemical intermediate.[1] Its utility stems from the presence of a reactive carbon-chlorine bond, which makes it an effective alkylating agent for a variety of nucleophiles through SN2 reactions.[1][2] The benzyl ether group, on the other hand, is relatively stable but can be cleaved under specific conditions, offering possibilities for its use as a protecting group.[3] These application notes provide detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound, complete with quantitative data and procedural workflows.
Physicochemical Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [4] |
| Molecular Weight | 170.63 g/mol | [4] |
| Appearance | Colorless to very light yellow transparent liquid | [1] |
| Boiling Point | ~232.7°C at atmospheric pressure | [1] |
| Density | ~1.11 g/mL | [1] |
| CAS Number | 17229-17-3 | [4] |
Safety Summary:
This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated fume hood.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[5]
-
Precautions: Wear protective gloves, clothing, eye, and face protection. Avoid breathing fumes or vapors. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.[1]
Application 1: N-Alkylation of Primary and Secondary Amines
The reaction of this compound with primary or secondary amines introduces the 2-(benzyloxy)ethyl group onto the nitrogen atom, forming N-substituted-2-(benzyloxy)ethanamines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The general reaction proceeds via a nucleophilic substitution mechanism.
General Reaction Scheme:
Where R¹ can be an alkyl, aryl, or hydrogen and R² can be an alkyl or aryl group.
Signaling Pathway Diagram: N-Alkylation of an Amine
Caption: SN2 mechanism for N-alkylation.
Experimental Protocol: N-Alkylation of Aniline
This protocol details the synthesis of N-(2-(benzyloxy)ethyl)aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10 mL per mmol of aniline).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(2-(benzyloxy)ethyl)aniline.
Quantitative Data for N-Alkylation Reactions
The following table provides representative data for the N-alkylation of various amines with this compound, based on generalized procedures.[6]
| Entry | Amine | Molar Ratio (Amine:BCEE:Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 1 : 1.2 : 2 | Acetonitrile | 82 | 18 | 85 |
| 2 | Benzylamine | 1 : 1.2 : 2 | DMF | 90 | 12 | 90 |
| 3 | Piperidine | 1 : 1.1 : 2 | Acetonitrile | 82 | 8 | 92 |
| 4 | Morpholine | 1 : 1.1 : 2 | DMF | 90 | 10 | 95 |
Application 2: O-Alkylation of Phenols
The hydroxyl group of phenols can be alkylated with this compound under basic conditions to form aryl 2-(benzyloxy)ethyl ethers. This reaction is a variation of the Williamson ether synthesis.
General Reaction Scheme:
Experimental Workflow: O-Alkylation of Phenol
Caption: General workflow for O-alkylation.
Experimental Protocol: O-Alkylation of p-Cresol
This protocol describes the synthesis of 1-(2-(benzyloxy)ethoxy)-4-methylbenzene.
Materials:
-
This compound
-
p-Cresol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with a heating mantle
-
Thermometer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve p-cresol (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 6-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure 1-(2-(benzyloxy)ethoxy)-4-methylbenzene.
Quantitative Data for O-Alkylation Reactions
The following table presents representative data for the O-alkylation of various phenols with this compound, adapted from similar benzylation procedures.[7]
| Entry | Phenol | Molar Ratio (Phenol:BCEE:Base) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 1 : 1.1 : 1.5 | DMF | 90 | 8 | 92 |
| 2 | p-Cresol | 1 : 1.1 : 1.5 | DMF | 90 | 6 | 95 |
| 3 | 4-Methoxyphenol | 1 : 1.1 : 1.5 | Acetone | 60 | 10 | 93 |
| 4 | 2-Naphthol | 1 : 1.2 : 2.0 | DMF | 100 | 12 | 88 |
Conclusion
This compound is a highly effective alkylating agent for the introduction of the 2-(benzyloxy)ethyl moiety onto nitrogen and oxygen nucleophiles. The protocols provided herein offer a robust starting point for the synthesis of a variety of N- and O-alkylated products. Reaction conditions can be further optimized based on the specific substrate and desired outcome. As with all chemical reactions, proper safety precautions must be followed when handling this compound and other reagents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-Chloroethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of benzyl 2-chloroethyl ether synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of this compound is a common issue that can stem from several factors.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Benzyl Alcohol | Ensure the base used (e.g., NaH, KOH) is fresh and used in a slight excess (1.1-1.2 equivalents). The reaction should be stirred for an adequate amount of time after the addition of the base and before the addition of 2-chloroethanol to ensure complete formation of the alkoxide. |
| Side Reaction: E2 Elimination | This is more likely if using a strong, sterically hindered base. Consider using a less hindered base like sodium hydride. Also, maintaining a lower reaction temperature can favor the desired SN2 substitution over elimination.[1] |
| Side Reaction: Polymerization of 2-Chloroethanol | This can be catalyzed by strong bases. Add the 2-chloroethanol slowly to the reaction mixture containing the benzyl alkoxide. Maintaining a moderate temperature can also mitigate this side reaction. |
| Side Reaction: Formation of Dibenzyl Ether | This occurs if benzyl bromide or chloride is used as the starting material and reacts with the benzyl alkoxide. This can be minimized by the slow addition of the benzyl halide to the reaction mixture. |
| Poor Quality or Wet Reagents/Solvents | Use freshly distilled solvents and ensure all reagents are anhydrous. Water will quench the strong base and hydrolyze the reactants. |
| Reaction Temperature Too Low or Too High | The optimal temperature is crucial. If too low, the reaction rate will be slow, leading to an incomplete reaction within a reasonable timeframe. If too high, side reactions like elimination and decomposition are more likely. Monitor the reaction progress by TLC to determine the optimal temperature for your specific conditions. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of Benzyl 2-Chloroethyl Ether
Welcome to the technical support center for the synthesis of benzyl 2-chloroethyl ether. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then acts as a nucleophile and attacks 2-chloroethanol in an SN2 reaction to form the desired ether.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions that can occur are:
-
Self-condensation of benzyl alcohol: This leads to the formation of dibenzyl ether, particularly under acidic conditions or at elevated temperatures.[2][3]
-
Elimination reaction of 2-chloroethanol: Strong bases can promote the dehydrochlorination of 2-chloroethanol, resulting in the formation of ethylene oxide.
-
Formation of 1,2-bis(benzyloxy)ethane: The desired product, this compound, can react with another molecule of benzyl alkoxide, leading to a diether byproduct.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial.[1] Key strategies include:
-
Choice of base: Use a base that is strong enough to deprotonate benzyl alcohol but not so strong as to favor the elimination of 2-chloroethanol.
-
Temperature control: Maintain the reaction at a moderate temperature to disfavor the self-condensation of benzyl alcohol.
-
Stoichiometry: Use a slight excess of 2-chloroethanol to ensure the complete reaction of the benzyl alkoxide and minimize the formation of 1,2-bis(benzyloxy)ethane.
-
Use of a phase-transfer catalyst: Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the reaction under milder conditions, potentially reducing side reactions.[4]
Q4: What are the recommended purification methods for this compound?
A4: Purification is typically achieved through vacuum distillation to separate the desired product from unreacted starting materials and higher-boiling side products like dibenzyl ether and 1,2-bis(benzyloxy)ethane.[1] Aqueous washes can be employed to remove any remaining base and salts before distillation.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | - Ensure stoichiometric amounts or a slight excess of 2-chloroethanol are used.- Increase the reaction time or temperature moderately, monitoring for an increase in side products.- Confirm the activity of the base. |
| Significant formation of dibenzyl ether | - Avoid acidic conditions. Ensure all glassware is clean and dry.- Maintain a lower reaction temperature.- Use a less acidic proton source for the workup if necessary. |
| Significant formation of ethylene oxide | - Use a milder base (e.g., sodium hydroxide, potassium hydroxide) instead of a very strong base.- Add the base slowly to the reaction mixture to avoid localized high concentrations. |
| Loss during workup | - Ensure proper phase separation during extractions.- Minimize the number of transfer steps.- Use an appropriate drying agent before distillation. |
Problem 2: Presence of Significant Impurities in the Final Product
Identification and Removal of Common Side Products:
| Side Product | Identification (Typical ¹H NMR signals) | Recommended Removal Strategy |
| Dibenzyl ether | Singlet around 4.56 ppm (4H, -CH₂-O-CH₂-), multiplet for aromatic protons. | Careful fractional vacuum distillation. Dibenzyl ether has a higher boiling point than the desired product. |
| 1,2-bis(benzyloxy)ethane | Singlet around 4.5 ppm (4H, Ar-CH₂-), singlet around 3.7 ppm (4H, -O-CH₂-CH₂-O-), multiplet for aromatic protons. | Fractional vacuum distillation. This diether will have a significantly higher boiling point. |
| Unreacted Benzyl Alcohol | Singlet around 4.6 ppm (2H, -CH₂-OH), broad singlet for the hydroxyl proton, multiplet for aromatic protons. | Can be removed by washing the organic phase with water or brine before distillation. |
| Unreacted 2-Chloroethanol | Triplets around 3.6-3.8 ppm. | Can be removed by washing the organic phase with water. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Benzyl alcohol
-
2-Chloroethanol
-
Sodium hydroxide (or potassium hydroxide)
-
Tetrabutylammonium bromide (TBAB, optional phase-transfer catalyst)
-
Toluene (or another suitable solvent)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol in toluene, add powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (if used).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C).
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Continue stirring at the set temperature and monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Logical Relationship: Factors Influencing Side Product Formation
Caption: Factors influencing side product formation.
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow.
References
Technical Support Center: Purification of Crude Benzyl 2-Chloroethyl Ether
This guide provides troubleshooting advice and frequently asked questions for the purification of crude benzyl 2-chloroethyl ether by distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the distillation of this compound in a question-and-answer format.
Q1: My product is decomposing or turning dark in the distillation flask, even under vacuum. What is happening and how can I prevent it?
A: This is likely due to thermal decomposition. This compound has a high boiling point (~232.7°C at atmospheric pressure), and prolonged exposure to high temperatures can cause degradation.[1] Benzyl ethers and halides are often susceptible to polymerization or decomposition when heated, especially in the presence of acidic catalysts.[2]
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will significantly decrease the boiling point and minimize thermal stress on the compound.[3]
-
Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the pot temperature. Do not heat the flask too aggressively.
-
Neutralize Crude Product: Before distilling, wash the crude material with a 5% sodium bicarbonate solution to remove any residual acidic impurities (like HCl) that can catalyze decomposition.[3]
-
Add a Stabilizer: For analogous compounds like benzyl chloromethyl ether, adding anhydrous calcium chloride to the distillation flask has been shown to retard decomposition.[4]
Logical Troubleshooting Flow for Decomposition
Caption: Troubleshooting logic for product decomposition.
Q2: My final product is still impure after a single distillation. What are the likely contaminants and what should I do?
A: Common impurities in crude this compound can originate from starting materials or side reactions. These often include unreacted benzyl alcohol, benzyl chloride, and by-products like dibenzyl ether.[3][5][6] These impurities can have boiling points close to the product, making separation difficult.
Troubleshooting Steps:
-
Analytical Confirmation: Use GC-MS or HPLC to identify the specific impurities present in your distilled product.[3]
-
Pre-Distillation Wash: Ensure a thorough aqueous workup was performed before distillation. Washing with water can help remove more polar impurities like benzyl alcohol. A wash with a weak base (e.g., 5% sodium bicarbonate) is crucial to remove acidic residues.[3]
-
Fractional Distillation: If simple distillation is insufficient, use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. Collect multiple small fractions and analyze their purity.
-
Alternative Purification: If distillation fails to remove a persistent impurity, consider flash column chromatography as an alternative or subsequent purification step.[7]
Q3: The product appears to be polymerizing in the distillation flask. How can I prevent this?
A: Polymerization is a known issue with related compounds like benzyl chloride, often catalyzed by acidic residues (e.g., HCl) or metal contaminants (like iron chlorides).[3] This is a significant risk for benzyl ethers as well.[2]
Troubleshooting Steps:
-
Neutralize and Wash: Before distillation, rigorously wash the crude product with a 5% sodium bicarbonate or sodium carbonate solution until CO2 evolution ceases. Follow this with water and brine washes to remove any remaining base and salts.[3]
-
Thorough Drying: Dry the washed product completely with an anhydrous drying agent like magnesium sulfate or calcium chloride before distilling. Water can contribute to hydrolysis and the formation of acidic by-products.[3]
-
Use Clean Glassware: Ensure all glassware is meticulously cleaned and dried to avoid introducing metal or other contaminants that could initiate polymerization.[3]
-
Distill Promptly: Do not let the crude, washed material sit for extended periods before distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended distillation method for purifying this compound?
A: Vacuum distillation is the required method.[1] Distillation at atmospheric pressure will lead to decomposition due to the high boiling point.[4] A pre-distillation aqueous workup to remove acidic and water-soluble impurities is highly recommended.[3]
Q2: What are the typical boiling points for this compound and related compounds under vacuum?
A: The boiling point is dependent on the pressure. While data for the parent compound is limited, related structures provide a good estimate.
| Compound | Boiling Point (°C) | Pressure (mmHg) |
| This compound | ~232.7 (at atm. pressure) | 760 |
| p-Xylylene bis-2-chloroethyl ether | 200-203 | 12 |
| 3-Nitro-4-methoxythis compound | 165-170 | 1 |
| Unsubstituted this compound derivative | 187-192 | 12 |
| Benzyl chloromethyl ether (related compound) | 70-71 | 3 |
Data compiled from sources[1][2][4].
Q3: Why is a pre-distillation wash with a weak base necessary?
A: Synthesis of benzyl ethers can leave residual acidic catalysts or generate acidic by-products like HCl.[2] These acids can catalyze decomposition and polymerization of the product at the high temperatures required for distillation.[3] A wash with a weak base like sodium bicarbonate neutralizes these acids, improving the stability of the compound during distillation.[3]
Q4: What are the key safety precautions for this procedure?
A: this compound and its potential precursors (like benzyl chloride) are hazardous.
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[8]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Carcinogenicity: Related compounds like benzyl chloride are potential carcinogens.[4] Handle with extreme caution.
Experimental Protocols
Protocol 1: Pre-Distillation Workup of Crude this compound
This protocol is designed to remove acidic impurities and water prior to vacuum distillation.[3]
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any CO2 gas produced.
-
Once gas evolution ceases, shake the funnel vigorously for 2-3 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with an equal volume of deionized water, followed by an equal volume of brine.
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., magnesium sulfate or calcium chloride), swirl, and let it stand for at least 30 minutes.
-
Filter the dried liquid to remove the drying agent. The product is now ready for distillation.
Protocol 2: Vacuum Distillation
-
Set up a standard vacuum distillation apparatus using clean, dry glassware. A short path distillation head is recommended to minimize product loss.
-
Add the dried, crude this compound to a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure using a vacuum pump protected by a cold trap.
-
Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Collect any low-boiling forerun (e.g., residual solvents or impurities like benzyl chloride).
-
Increase the temperature gradually and collect the main fraction at the expected boiling point for the applied pressure.
-
Stop the distillation before the flask is completely dry to prevent the formation of non-volatile, potentially unstable residues.
-
Vent the system carefully before turning off the vacuum pump.
Purification Workflow Diagram
Caption: Experimental workflow for purification.
References
- 1. nbinno.com [nbinno.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alkylation Reactions with Benzyl 2-Chloroethyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for alkylation using benzyl 2-chloroethyl ether (BCEE).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for alkylation using this compound (BCEE)?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis. In this reaction, a nucleophile (such as an alcohol, phenol, amine, or thiol) attacks the carbon atom attached to the chlorine in BCEE, displacing the chloride leaving group to form a new bond.
Q2: What are the key parameters to control for a successful alkylation reaction with BCEE?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. Careful control of these conditions is crucial for maximizing yield and purity. The use of a phase-transfer catalyst can also significantly improve reaction rates and yields, especially in biphasic systems.
Q3: What are some common side reactions to be aware of when using BCEE for alkylation?
A3: Common side reactions include elimination reactions (especially with sterically hindered substrates or strong, bulky bases), and potential C-alkylation in addition to the desired O-alkylation with phenoxides. With amine nucleophiles, over-alkylation to form quaternary ammonium salts can occur if reaction conditions are not carefully controlled.
Q4: How does the reactivity of this compound compare to other benzylating agents like benzyl bromide?
A4: this compound is expected to be a slightly less reactive alkylating agent than benzyl bromide. This is because the chloride ion is a less effective leaving group than the bromide ion. However, this can sometimes be advantageous in achieving higher selectivity in complex molecules.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes, as a reactive alkylating agent, this compound should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Alkylating agents can be irritants and potentially harmful, so skin and eye contact should be avoided.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently strong base | Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) for alcohols, or potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for phenols. For sensitive substrates, milder bases like silver oxide (Ag₂O) can be effective. | The nucleophile must be sufficiently deprotonated to initiate the SN2 attack. The pKa of the nucleophile will determine the required base strength. |
| Inappropriate solvent | Switch to a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | These solvents are effective at solvating the cation of the base, leaving the anionic nucleophile more reactive. They also favor the SN2 mechanism. |
| Reaction temperature is too low | Gradually increase the reaction temperature in increments of 10-20°C. | Higher temperatures can overcome the activation energy barrier for the reaction. However, be cautious as excessively high temperatures can lead to side reactions. |
| Poor quality of reagents | Ensure that the this compound is pure and the solvent is anhydrous. | Moisture can quench the base and hydrolyze the starting material. Impurities can interfere with the reaction. |
| Steric hindrance | If the nucleophile is sterically hindered, consider using a less hindered base and a higher reaction temperature for a longer duration. | Steric hindrance can significantly slow down the rate of an SN2 reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step | Rationale |
| Competitive C-alkylation and O-alkylation of phenols | Use a less polar solvent and a weaker base. Phase-transfer catalysis can also improve selectivity for O-alkylation. | The choice of solvent and counter-ion can influence the site of alkylation on a phenoxide ion. |
| Over-alkylation of amines | Use a stoichiometric amount of the amine or a slight excess of the amine relative to the this compound. Control the reaction time and temperature carefully. | Using an excess of the alkylating agent can lead to the formation of secondary, tertiary, or even quaternary ammonium salts. |
| Elimination side products | Use a non-hindered base and avoid excessively high temperatures. | Strong, bulky bases can promote the E2 elimination pathway, especially with secondary alkyl halides, though BCEE is a primary halide where this is less of an issue. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how varying reaction conditions can impact the yield of alkylation reactions with benzyl halides, which is analogous to reactions with this compound.
Table 1: Effect of Base and Solvent on the O-Alkylation of 4-Methylphenol
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol/Water | 90-100 | 0.5-0.7 | Good |
| K₂CO₃ | Acetone | Reflux | 12 | High |
| NaH | DMF | Room Temp | 4 | >90 |
| Cs₂CO₃ | Acetonitrile | Reflux | 8 | High |
This data is representative of typical Williamson ether synthesis conditions for phenols.
Table 2: Effect of Phase-Transfer Catalyst on Benzylation of Phenol
| Catalyst | Solvent System | Base | Temperature (°C) | Yield (%) |
| None | Toluene/Water | 50% NaOH | 80 | Low |
| TBAB | Toluene/Water | 50% NaOH | 80 | >95 |
| Aliquat 336 | Dichloromethane/Water | 30% NaOH | 40 | High |
TBAB (Tetrabutylammonium bromide) and Aliquat 336 are common phase-transfer catalysts that significantly enhance reaction rates in biphasic systems.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol using this compound
-
Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 10 mL per mmol of phenol).
-
Deprotonation : Cool the solution to 0°C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation : Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Reaction : Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of an Indole using this compound
-
Preparation : In a dry round-bottom flask under an inert atmosphere, dissolve the indole (1.0 eq) in anhydrous DMF.
-
Deprotonation : Cool the solution to 0°C and add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes.
-
Alkylation : Slowly add this compound (1.1 eq) to the reaction mixture at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Workup : Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0°C. Extract the mixture with ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Troubleshooting incomplete deprotection of benzyl ethers
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of benzyl ethers.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation for benzyl ether deprotection is slow or has stalled. What are the most common causes?
A1: Slow or incomplete hydrogenolysis is a common issue that can be attributed to several factors:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity from improper handling, or may have been exposed to air for extended periods.[1][2] Pearlman's catalyst (Pd(OH)₂/C) is often more active for hydrogenolysis.[1]
-
Catalyst Poisoning: Trace impurities, particularly sulfur or halogen-containing compounds, in the starting material, solvents, or from glassware can poison the palladium catalyst.[1][2]
-
Poor Solubility: The benzyl-protected starting material is often nonpolar, while the deprotected alcohol product is very polar. If either the substrate or partially deprotected intermediates have poor solubility in the chosen solvent, their access to the catalyst surface is limited, slowing the reaction.[1]
-
Insufficient Hydrogen Pressure: For some substrates, especially those with steric hindrance, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[1][2]
Q2: I'm observing multiple spots on my TLC plate, suggesting a mixture of partially deprotected products. How can I push the reaction to completion?
A2: To drive the reaction to completion, consider the following optimizations:
-
Refresh the Catalyst: Filter the reaction mixture through Celite® to remove the old catalyst and add a fresh batch.
-
Increase Catalyst Loading: Increase the weight percentage of the catalyst from the typical 10 wt% to 20-50 wt%.[1]
-
Optimize the Solvent System: Use a solvent mixture that can dissolve both the nonpolar starting material and the polar product. Common systems include mixtures of THF, methanol, ethanol, ethyl acetate, and water.[1][3] The rate of debenzylation with Pd/C often follows the trend: Toluene < MeOH < EtOH << AcOH < THF.[4]
-
Increase Hydrogen Pressure: Utilize a high-pressure hydrogenation apparatus, such as a Parr shaker, to increase the hydrogen pressure.[1][2]
-
Add an Acidic Co-solvent: Adding a small amount of acetic acid or a few drops of hydrochloric acid can protonate the ether oxygen, facilitating cleavage and accelerating the reaction.[1][4]
Q3: Are there alternative methods to catalytic hydrogenation for removing benzyl groups?
A3: Yes, when catalytic hydrogenation is not viable due to substrate sensitivity (e.g., presence of alkenes, alkynes) or failure, several alternative methods can be employed:
-
Transfer Hydrogenolysis: This method avoids gaseous hydrogen by using a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene in the presence of a palladium catalyst.[1][5][6]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively cleave benzyl ethers, especially under photoirradiation.[1][5][7] This method is often compatible with functional groups sensitive to reduction.[8]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (BCl₃) or boron tribromide (BBr₃) can cleave benzyl ethers, although these conditions are harsh and not suitable for acid-sensitive substrates.[1][4][9]
-
Dissolving Metal Reduction: The Birch reduction (using sodium or lithium in liquid ammonia) is a powerful method for cleaving benzyl ethers but is generally not tolerant of many other functional groups.[1][10]
Q4: How do I choose the best deprotection method for my specific molecule?
A4: The choice depends on the functional groups present in your molecule. Catalytic hydrogenation is generally the mildest and most common method.[1][9] However, if your molecule contains groups sensitive to reduction, such as alkenes, alkynes, or some nitrogen-containing heterocycles, alternative methods are necessary.[11][12] Oxidative cleavage with DDQ is a good option in these cases.[8] For robust molecules that are resistant to strong acids, Lewis acid-mediated cleavage can be effective.[4]
Troubleshooting Guide
This section provides a logical workflow and comparative data to address incomplete deprotection.
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete benzyl ether hydrogenolysis.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C or Pd(OH)₂/C | MeOH, EtOH, or EtOAc, RT, 1 atm | Mild, high-yielding, clean reaction.[3][9] | Reduces other functional groups (alkenes, alkynes, azides, nitro groups).[11] Catalyst can be poisoned. | Unstable: Alkenes, Alkynes, Cbz, Benzyl Esters, Azides. Stable: Most other groups. |
| Transfer Hydrogenolysis | Ammonium formate, formic acid, or 1,4-cyclohexadiene; Pd/C | MeOH or EtOH, reflux | Avoids use of flammable H₂ gas; can be faster.[10] | Can require elevated temperatures; large amount of palladium may be needed with formic acid. | Similar to catalytic hydrogenolysis. |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂, H₂O, RT, often with photoirradiation (UV or visible light).[7][9] | Excellent functional group tolerance; mild conditions.[7][8] | Requires stoichiometric or catalytic oxidant; can be slow; purification from DDQ byproducts.[8][13] | Stable: Alkenes, Alkynes, Azides, Carbonates, Benzoyl groups.[7][8] |
| Lewis Acid Cleavage | BCl₃, BBr₃, or other strong Lewis acids | Anhydrous CH₂Cl₂, often at low temperatures (e.g., -78 °C).[9][14] | Effective for robust substrates where other methods fail. | Harsh conditions, not suitable for acid-labile substrates.[9] | Unstable: Acid-sensitive groups (e.g., acetals, silyl ethers). |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | Low temperature (-78 °C) | Powerful reduction method. | Low functional group tolerance; requires special handling of reagents.[1] | Reduces many functional groups. |
Decision Tree for Method Selection
Caption: Decision tree for selecting a benzyl ether deprotection method.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) [9]
This is the most common method for benzyl ether deprotection.
-
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol% or 10-20 wt%).[1][9]
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Securely attach a balloon filled with hydrogen gas to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Oxidative Cleavage using DDQ with Photoirradiation [7][9]
This method is ideal for substrates with hydrogenation-sensitive functional groups.
-
Reaction: R-OBn + DDQ --(hv)--> R-OH + Byproducts
-
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).
-
Irradiate the reaction mixture with a suitable light source (e.g., long-wavelength UV or visible light LED) at room temperature while stirring.[5][7]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃) and dilute with CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the desired alcohol.
-
Protocol 3: Acidic Cleavage using Boron Trichloride (BCl₃) [9][14]
This protocol is effective for robust substrates but requires anhydrous conditions.
-
Reaction: R-OBn + BCl₃ --> R-OH
-
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) in a flask fitted with a septum.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise via syringe.[9]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol, followed by water.[9][14]
-
Allow the mixture to warm to room temperature.
-
Extract the product with DCM, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgsyn.org [orgsyn.org]
Removal of benzyl ether protecting group in the presence of other functional groups
Welcome to the technical support center for the removal of benzyl (Bn) ether protecting groups. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with benzyl ether deprotection, especially in the presence of other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for benzyl ether deprotection, and why?
A1: The most prevalent method for cleaving benzyl ethers is catalytic hydrogenolysis.[1][2] This technique typically involves using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).[2][3] It is favored for its clean reaction profile, often proceeding under mild temperature and pressure conditions, and the byproducts, toluene and the regenerated alcohol, are generally easy to separate from the desired product.[4][5]
Q2: When should I consider methods other than standard catalytic hydrogenolysis?
A2: While widely used, catalytic hydrogenolysis is not compatible with all substrates. Alternative methods should be considered when your molecule contains other functional groups that are sensitive to reduction, such as alkenes, alkynes, azides, nitro groups, or certain nitrogen-containing heterocycles.[6][7][8] Additionally, if your compound is sensitive to the catalyst (e.g., contains sulfur, which can poison palladium catalysts) or if you have limited access to high-pressure hydrogenation equipment, other methods may be more suitable.[6][9]
Q3: What is catalytic transfer hydrogenation, and how does it differ from catalytic hydrogenolysis?
A3: Catalytic transfer hydrogenation is a milder and often safer alternative to using flammable hydrogen gas.[1][10] Instead of H₂, this method employs a hydrogen donor molecule in the presence of a palladium catalyst.[3] Common hydrogen donors include ammonium formate, formic acid, 1,4-cyclohexadiene, and triethylsilane.[3][6][10] This technique can sometimes offer improved selectivity and is particularly useful for substrates that may be sensitive to the conditions of traditional hydrogenolysis.[11]
Q4: Can benzyl ethers be removed under oxidative or acidic conditions?
A4: Yes, benzyl ethers can be cleaved under both oxidative and acidic conditions, which provides orthogonal strategies in complex syntheses.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can remove benzyl ethers, particularly electron-rich variants like the p-methoxybenzyl (PMB) ether.[6][11] Visible-light-mediated protocols using DDQ have also been developed for the selective cleavage of benzyl ethers in the presence of hydrogenation-sensitive groups.[12][13]
-
Acidic Cleavage: Strong Lewis acids, such as boron trichloride (BCl₃) or its dimethyl sulfide complex (BCl₃•SMe₂), can effectively cleave benzyl ethers.[6][14] This method is suitable for substrates that are sensitive to hydrogenation but stable under strong acidic conditions.[1]
Q5: How can I selectively deprotect a benzyl ether in the presence of a benzyl ester or a Cbz group?
A5: Achieving this selectivity can be challenging as benzyl esters and carbamates (Cbz) are also susceptible to hydrogenolysis. However, selectivity can sometimes be controlled by catalyst choice and reaction conditions. For instance, inhibitors like ammonia or pyridine can suppress the hydrogenolysis of benzyl ethers while allowing for the reduction of benzyl esters or azides.[11][15] Alternatively, non-reductive methods, such as Lewis acid-mediated cleavage with BCl₃, can often selectively remove the benzyl ether without affecting the benzyl ester.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the deprotection of benzyl ethers.
Issue 1: Incomplete or Slow Reaction during Catalytic Hydrogenolysis
Q: My hydrogenolysis reaction is sluggish or stalls before completion. What are the potential causes and solutions?
A: This is a frequent issue with several potential causes. The following table outlines troubleshooting strategies.
| Potential Cause | Recommended Solution(s) |
| Catalyst Poisoning | Impurities, especially sulfur-containing compounds, can deactivate the palladium catalyst.[6] Solution: Purify the starting material, use high-purity solvents, and ensure glassware is thoroughly clean. If poisoning is suspected, increase the catalyst loading or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][9] |
| Poor Catalyst Quality/Activity | The activity of Pd/C can vary significantly between batches and suppliers.[9] Solution: Use a fresh batch of catalyst from a reliable supplier. Test a new batch on a small-scale reaction first. |
| Insufficient Mass Transfer | The reaction is heterogeneous, requiring the substrate, hydrogen, and catalyst to interact.[9] Solution: Ensure vigorous stirring to keep the catalyst suspended. In some cases, increasing the hydrogen pressure using a Parr shaker apparatus can significantly improve the reaction rate.[6] |
| Poor Solubility | The substrate or partially deprotected intermediates may have poor solubility in the chosen solvent, limiting access to the catalyst surface.[6] Solution: Change the solvent system. A mixture of solvents (e.g., THF/MeOH, EtOAc/MeOH) can help solubilize both the nonpolar starting material and the polar product.[6] |
| Steric Hindrance | A sterically hindered benzyl ether may have difficult access to the catalyst's active sites.[16] Solution: Increase the reaction temperature (e.g., to 40-50 °C) and/or hydrogen pressure.[6] If the reaction still fails, consider an alternative deprotection method like Lewis acid cleavage.[16] |
Issue 2: Unwanted Side Reactions and Lack of Chemoselectivity
Q: My reaction is removing the benzyl ether, but it's also reducing other functional groups in my molecule. How can I improve selectivity?
A: Improving chemoselectivity is critical when working with complex molecules.
| Sensitive Functional Group | Recommended Strategy |
| Alkenes/Alkynes | Standard hydrogenolysis will reduce these groups.[7] Strategy: Use an oxidative deprotection method (e.g., DDQ with visible light) or a Lewis acid-mediated cleavage (e.g., BCl₃•SMe₂).[12][14] These methods are generally compatible with unsaturated bonds.[8] |
| Nitro Groups, Azides, Imines | These groups are readily reduced by catalytic hydrogenolysis. Strategy: Consider oxidative deprotection with DDQ.[11] Alternatively, protect the sensitive group if possible before carrying out the debenzylation. |
| Aryl Halides (Cl, Br) | Aryl halides can undergo hydrodehalogenation during hydrogenolysis. Strategy: Catalytic transfer hydrogenation using triethylsilane and a palladium catalyst has shown compatibility with aryl chlorides and, to some extent, aryl bromides.[17] Oxidative or Lewis acid-mediated methods are also excellent alternatives. |
| Other Protecting Groups (e.g., Cbz, Benzyl Esters) | These are often cleaved under hydrogenolysis conditions. Strategy: Careful selection of reaction conditions is key. In some cases, specific inhibitors can modulate catalyst activity.[11] Lewis acid-mediated cleavage can provide orthogonality.[14] |
Comparative Overview of Deprotection Methods
The table below summarizes key aspects of common benzyl ether deprotection methods to aid in selecting the most appropriate strategy.
| Method | Reagents | Advantages | Disadvantages | Functional Group Compatibility |
| Catalytic Hydrogenolysis | H₂, Pd/C (or Pd(OH)₂/C) | Clean, high-yielding, mild conditions. | Requires H₂ gas; not compatible with reducible groups (alkenes, alkynes, nitro, etc.); catalyst can be poisoned.[7] | Poor with reducible groups. |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., NH₄HCO₂, HCOOH, 1,4-cyclohexadiene) | Safer (no H₂ gas); can offer better selectivity.[10] | May require elevated temperatures; donor can be acidic/basic. | Moderate; can be selective in the presence of some reducible groups like aryl halides.[17] |
| Oxidative Cleavage | DDQ, often with H₂O or under photoirradiation | Excellent for molecules with reducible groups; orthogonal to reductive methods.[12][13] | Requires stoichiometric oxidant (or catalytic with a co-oxidant); DDQ is toxic; may not work on electron-poor systems. | Good with reducible groups; not compatible with other electron-rich aromatic systems. |
| Lewis Acid Cleavage | BCl₃, BBr₃, BCl₃•SMe₂ | Fast and effective for sterically hindered ethers; orthogonal to reductive methods.[14] | Reagents are harsh, corrosive, and moisture-sensitive; not suitable for acid-labile substrates. | Good with reducible groups; poor with acid-sensitive groups (e.g., acetals, silyl ethers). |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | Powerful method for robust substrates; effective for hindered ethers.[6] | Harsh conditions; not chemoselective; requires special handling of reagents. | Poor; reduces many functional groups (e.g., esters, alkynes).[18] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis (Pd/C, H₂)
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.[1] A typical concentration is 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 10-20 mol% relative to the substrate.[1][3]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere filled with hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[3]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product, which can be purified by standard methods (e.g., recrystallization or column chromatography).
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in methanol or ethanol.[3]
-
Reagent Addition: Add 10% Pd/C (10-20% by weight of the substrate) followed by ammonium formate (5.0 eq) to the stirred solution.[3]
-
Reaction: Heat the reaction mixture to reflux and stir vigorously.[3]
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Workup and Isolation: Cool the mixture to room temperature and filter through Celite®, washing with methanol.[3] Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified.
Protocol 3: Oxidative Deprotection using DDQ
-
Preparation: Dissolve the benzyl ether (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. For less reactive benzyl ethers, photoirradiation with a UV or visible light lamp can accelerate the reaction.[11][13]
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 4: Lewis Acid-Mediated Deprotection using BCl₃•SMe₂
-
Preparation: Dissolve the benzyl ether (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add boron trichloride dimethyl sulfide complex (BCl₃•SMe₂) (2.0-3.0 eq) dropwise to the cooled solution.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding methanol, followed by water.
-
Isolation: Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualization of Workflows
The following diagrams illustrate key decision-making processes for benzyl ether deprotection.
Caption: Workflow for selecting a benzyl ether deprotection method.
Caption: Troubleshooting decision tree for incomplete hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 15. Benzyl Esters [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
How to avoid impurities in benzyl 2-chloroethyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of benzyl 2-chloroethyl ether. Our aim is to help you identify and resolve common issues, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Williamson ether synthesis and solvolysis reactions.[1] The Williamson ether synthesis typically involves the reaction of benzyl alcohol with 2-chloroethanol in the presence of a base, or a benzyl halide with the alkoxide of 2-chloroethanol.[1] Solvolysis involves the reaction of a benzyl halide with ethylene chlorohydrin.[1]
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The main impurities include:
-
Unreacted Starting Materials: Benzyl alcohol, 2-chloroethanol, or benzyl chloride.
-
Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol or the reaction of the benzyl alkoxide with another molecule of benzyl halide.
-
Polymeric Materials: Arising from the polymerization of benzyl halides, especially under acidic conditions or at elevated temperatures.
-
Impurities from Starting Materials: Commercial benzyl chloride may contain impurities such as benzaldehyde, benzyl alcohol, and toluene, which can carry over into the final product.
Q3: How can I minimize the formation of dibenzyl ether?
A3: To minimize the formation of dibenzyl ether, which is a common byproduct, consider the following strategies:
-
Control Stoichiometry: Use a modest excess of the less expensive reagent (typically 2-chloroethanol) to ensure the complete reaction of the benzylating agent.
-
Gradual Addition: Add the benzylating agent (e.g., benzyl chloride) slowly to the reaction mixture containing the alkoxide of 2-chloroethanol. This maintains a low concentration of the benzylating agent, reducing the likelihood of self-reaction.
-
Optimal Temperature: Maintain the reaction at a moderate temperature. High temperatures can favor the self-condensation of benzyl alcohol.
Q4: What is the role of a phase-transfer catalyst (PTC) in this synthesis?
A4: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), can be used in the Williamson ether synthesis to facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the alkoxide and an organic phase containing the benzyl halide). The PTC helps to transport the alkoxide from the aqueous to the organic phase, often leading to milder reaction conditions, increased reaction rates, and higher yields.
Troubleshooting Guides
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of the alcohol. 2. Reaction temperature is too low or reaction time is too short. 3. Inefficient mixing in a biphasic system. 4. Side reactions consuming starting materials. | 1. Ensure the use of a sufficiently strong base (e.g., sodium hydroxide, potassium hydroxide) and allow adequate time for alkoxide formation. 2. Optimize the reaction temperature and monitor the reaction progress using TLC or GC. 3. If using a phase-transfer catalyst, ensure vigorous stirring to maximize the interfacial area. 4. Refer to the strategies for minimizing byproduct formation (e.g., control of stoichiometry and temperature). |
| Presence of Unreacted Benzyl Alcohol/2-Chloroethanol | 1. Insufficient amount of the other reactant or base. 2. Reaction has not gone to completion. | 1. Use a slight excess of the other reactant. Ensure at least a stoichiometric amount of base is used. 2. Increase the reaction time or temperature, monitoring by TLC or GC until the starting material is consumed. |
| Significant Amount of Dibenzyl Ether Impurity | 1. High concentration of the benzylating agent. 2. Reaction temperature is too high, promoting self-condensation of benzyl alcohol. | 1. Add the benzylating agent dropwise to the reaction mixture. 2. Maintain a moderate reaction temperature (e.g., 50-70°C, depending on the specific protocol). |
| Formation of a Polymeric Residue | 1. Use of benzyl halide in the presence of acidic impurities or at high temperatures. | 1. Ensure all reagents and solvents are free from acidic impurities. Wash crude benzyl chloride with a mild base (e.g., 5% sodium bicarbonate solution) before use. 2. Avoid excessive heating during the reaction and purification steps. |
| Product is Yellow or Discolored | 1. Presence of impurities from starting materials (e.g., benzaldehyde). 2. Decomposition at high temperatures during distillation. | 1. Use high-purity starting materials. 2. Purify the final product by vacuum fractional distillation to lower the boiling point and prevent thermal decomposition.[2][3][4] |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Benzyl alcohol
-
2-Chloroethanol
-
Sodium hydroxide (pellets)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in a minimal amount of water. Add benzyl alcohol and toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of sodium benzylate.
-
Etherification: Once the theoretical amount of water has been collected, cool the reaction mixture. Slowly add 2-chloroethanol to the flask.
-
Reaction: Heat the mixture to a gentle reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to dissolve the sodium chloride byproduct. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Final Purification: Purify the crude product by vacuum fractional distillation to obtain pure this compound. The boiling point of this compound is approximately 232.7°C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Formation pathways of the desired product and a key impurity, dibenzyl ether.
References
Technical Support Center: Scaling Up the Synthesis of Benzyl 2-Chloroethyl Ether
Welcome to the Technical Support Center for the synthesis of benzyl 2-chloroethyl ether. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for scaling up the production of this compound?
A1: The two most common and industrially viable routes for the synthesis of this compound are the Williamson ether synthesis and the solvolysis of benzyl chloride.[1]
-
Williamson Ether Synthesis: This method involves the reaction of a benzyl alkoxide with 2-chloroethanol or, more commonly, benzyl alcohol with 2-chloroethanol in the presence of a base.[1] For large-scale operations, a phase-transfer catalyst (PTC) is often employed to facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields.
-
Solvolysis Reaction: This route entails the reaction of benzyl chloride with an excess of ethylene chlorohydrin, which acts as both a reactant and a solvent.[1] This method is straightforward but can be limited by the reactivity of the benzyl chloride and potential side reactions.[1]
Q2: What are the critical safety precautions to consider when handling the reactants and product?
A2: this compound and its precursors require careful handling due to their hazardous properties.
-
This compound: Can cause skin, eye, and respiratory irritation.[1]
-
Benzyl chloride: Is a lachrymator and a potential carcinogen.
-
2-Chloroethanol (Ethylene chlorohydrin): Is toxic and can be fatal if it comes into contact with the skin.
-
Sodium Hydroxide: Is highly corrosive.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q3: How can I minimize the formation of dibenzyl ether as a byproduct?
A3: Dibenzyl ether is a common byproduct, especially in the Williamson ether synthesis, formed from the reaction of the benzyl alkoxide with unreacted benzyl halide or by the self-condensation of benzyl alcohol. To minimize its formation:
-
Control Stoichiometry: Use a slight excess of 2-chloroethanol to ensure the benzylating agent is consumed.
-
Slow Addition of Base/Benzylating Agent: Gradual addition of the base or benzylating agent can help maintain a low concentration of the reactive intermediate, favoring the desired reaction.
-
Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions.
Q4: What is the most effective method for purifying this compound on a large scale?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a large scale. This technique separates the product from unreacted starting materials and higher-boiling byproducts like dibenzyl ether. The boiling point of this compound is approximately 232.7°C at atmospheric pressure, but distillation under vacuum is recommended to prevent thermal decomposition.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using GC or TLC. If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure efficient stirring to overcome mass transfer limitations. | Drive the reaction to completion and increase the yield of the desired product. |
| Inefficient phase transfer | If using a phase-transfer catalyst (PTC), ensure the correct catalyst is chosen (e.g., a quaternary ammonium salt like TBAB) and used at an appropriate loading (typically 1-5 mol%). | Improved reaction rate and higher conversion to the ether. |
| Side reaction: E2 Elimination | This is more likely if using a sterically hindered base or secondary/tertiary halides. While benzyl chloride is primary, ensure the base is not excessively strong or used in large excess. | Minimize the formation of alkene byproducts. |
| Hydrolysis of benzyl chloride | Ensure anhydrous conditions, especially when using strong bases like sodium hydride. Water can react with the base and the benzyl chloride. | Prevent the formation of benzyl alcohol as a byproduct. |
Problem 2: Polymerization during Solvolysis of Benzyl Chloride
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed polymerization | The reaction of benzyl chloride with ethylene chlorohydrin generates HCl, which can catalyze the polymerization of benzyl chloride. Consider adding a non-nucleophilic acid scavenger in small amounts. | Reduced formation of polymeric byproducts. |
| High reaction temperature | Elevated temperatures can promote polymerization. Optimize the temperature to achieve a reasonable reaction rate without significant polymer formation. | A cleaner reaction profile with a higher yield of the desired ether. |
| Reactive substituents on the benzyl group | Electron-donating groups on the benzene ring can increase the susceptibility of benzyl chloride to polymerization. For such substrates, the Williamson ether synthesis might be a more suitable method. | Selection of an appropriate synthetic route based on the substrate's reactivity. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition A | Condition B (with PTC) | Condition C |
| Starting Materials | Benzyl alcohol, 2-Chloroethanol | Benzyl chloride, 2-Chloroethanol | Benzyl alcohol, 2-Chloroethanol |
| Base | Sodium Hydroxide (50% aq.) | Sodium Hydroxide (50% aq.) | Potassium Carbonate |
| Catalyst | None | Tetrabutylammonium bromide (TBAB) | None |
| Solvent | Toluene | Toluene | DMF |
| Temperature | 80-90 °C | 60-70 °C | 100-110 °C |
| Reaction Time | 8-12 hours | 4-6 hours | 12-16 hours |
| Typical Yield | 60-70% | 85-95% | 50-60% |
| Key Impurities | Dibenzyl ether, unreacted benzyl alcohol | Unreacted benzyl chloride | Unreacted starting materials |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Colorless to very light yellow liquid[1] |
| Boiling Point | ~232.7 °C @ 760 mmHg[1] |
| Density | ~1.11 g/mL[1] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Williamson Ether Synthesis with Phase-Transfer Catalysis
This protocol describes a representative procedure for a laboratory-scale pilot synthesis.
Materials:
-
Benzyl chloride
-
2-Chloroethanol
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge 2-chloroethanol (1.2 equivalents) and toluene (5 volumes).
-
Addition of Base and Catalyst: Add tetrabutylammonium bromide (0.02 equivalents) to the mixture. Begin stirring and slowly add the 50% sodium hydroxide solution (2.0 equivalents) via the addition funnel, maintaining the temperature below 30 °C.
-
Addition of Benzyl Chloride: Once the base addition is complete, add benzyl chloride (1.0 equivalent) dropwise through the addition funnel over 1-2 hours, keeping the internal temperature between 25-35 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain for 4-6 hours. Monitor the reaction progress by GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water to dissolve the salts. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under vacuum.
Protocol 2: Scale-up Synthesis of this compound via Solvolysis
Materials:
-
Benzyl chloride
-
Ethylene chlorohydrin (2-Chloroethanol)
Procedure:
-
Reaction Setup: In a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a system to scrub the evolved HCl gas, charge an excess of ethylene chlorohydrin (e.g., 5-10 equivalents).
-
Reaction: Heat the ethylene chlorohydrin to reflux. Slowly add benzyl chloride (1.0 equivalent) to the refluxing solution over 2-3 hours.
-
Heating: Continue to heat the reaction mixture at reflux for 24-48 hours. Monitor the reaction by GC to determine the extent of conversion.
-
Work-up and Purification: After completion, cool the reaction mixture. Remove the excess ethylene chlorohydrin by distillation under reduced pressure. The remaining crude product is then purified by fractional vacuum distillation.
Visualizations
Caption: Workflow for Williamson Ether Synthesis of this compound.
Caption: Key Reaction Pathways and Potential Side Reactions.
References
Technical Support Center: Catalyst Selection for Benzyl Ether Cleavage Optimization
Welcome to the technical support center for benzyl ether cleavage. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of benzyl ether deprotection.
Frequently Asked Questions (FAQs)
Q1: My hydrogenolysis reaction with Pd/C is sluggish or incomplete. What are the common causes and solutions?
A1: Incomplete hydrogenolysis is a frequent issue. Several factors could be at play:
-
Catalyst Poisoning: Impurities, especially sulfur or nitrogen-containing compounds, can poison the palladium catalyst.[1] Ensure all glassware is acid-washed and solvents are high-purity.[1] If your substrate contains a sulfur-containing moiety like a thiourea, standard catalytic hydrogenation will likely fail due to palladium coordination to sulfur.[2]
-
Poor Solubility: The starting material or partially deprotected intermediates may have low solubility in the chosen solvent, hindering access to the catalyst surface.[1] A solvent system that can dissolve both the nonpolar starting material and the polar product is crucial.[1] Common solvents include methanol, ethanol, ethyl acetate, THF, or mixtures thereof.[1]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be enough to drive the reaction to completion.[1]
-
Steric Hindrance: Significant steric hindrance around the benzyl ether can slow down the reaction rate.[1]
Solutions to Drive the Reaction to Completion:
-
Increase Catalyst Loading: You can increase the weight percentage of the Pd/C catalyst, for instance, from 10 wt% to 20-50 wt%.[1]
-
Increase Hydrogen Pressure: Utilizing a high-pressure hydrogenation apparatus, such as a Parr shaker, can significantly improve the reaction rate.[1]
-
Increase Temperature: Gently heating the reaction to 40-50 °C can sometimes overcome a high activation energy barrier.[1]
-
Add an Acidic Co-solvent: A small amount of acetic acid or hydrochloric acid can accelerate the reaction.[1]
Q2: I have other reducible functional groups in my molecule (e.g., alkenes, alkynes, azides). How can I selectively cleave the benzyl ether?
A2: Achieving selectivity during catalytic hydrogenation can be challenging as Pd/C is a highly active catalyst.[3] Here are some strategies:
-
Use a Poisoned or Less Active Catalyst: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is a classic example used for the selective reduction of alkynes to cis-alkenes without affecting other groups.[3] While not a universal solution for preserving benzyl ethers, careful catalyst selection is critical.[3]
-
Catalytic Transfer Hydrogenation: This method employs a hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene) instead of hydrogen gas.[3][4] By carefully choosing the catalyst and hydrogen donor, it's possible to achieve selectivity not obtainable with standard hydrogenation.[3]
-
Inhibitors: The presence of amines like pyridine or ammonia can suppress benzyl ether hydrogenolysis while allowing the reduction of other functionalities like azides or Cbz groups.[5]
Q3: My molecule is sensitive to reductive conditions. What are the alternatives to catalytic hydrogenolysis?
A3: Several non-reductive methods can be employed for benzyl ether cleavage:
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for cleaving benzyl ethers, particularly p-methoxybenzyl (PMB) ethers which are more electron-rich.[5][6] Standard benzyl ethers can also be cleaved by DDQ, though typically at a slower rate.[3] Recent methods utilize visible-light-mediated oxidative debenzylation with a photocatalyst and an oxidant like DDQ, which can be tuned for selectivity.[3][7][8]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron trichloride (BCl₃) can effectively cleave benzyl ethers.[1][9] This method is often suitable for substrates with functional groups sensitive to reduction but may be too harsh for acid-sensitive molecules.[5] A combination of BCl₃ and a cation scavenger like pentamethylbenzene can allow for chemoselective debenzylation at low temperatures.[5]
Q4: How do I choose the most suitable deprotection method for my specific substrate?
A4: The optimal method depends on the overall functionality of your molecule. Consider the stability of other protecting groups and functional moieties under the potential reaction conditions. The following decision-making workflow can help guide your choice.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My TLC shows multiple spots after the reaction, indicating a mixture of partially deprotected products.
-
Possible Cause: Insufficient reaction time, catalyst deactivation, or poor solubility of intermediates.[1]
-
Solution:
-
Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material and intermediates are consumed.
-
Optimize Solvent System: Try a solvent mixture (e.g., THF/MeOH/H₂O) to ensure all species remain in solution.[1]
-
Refresh Catalyst: In some cases, filtering the reaction mixture and adding fresh catalyst can help drive the reaction to completion.
-
Employ Forcing Conditions: As mentioned in the FAQs, increasing hydrogen pressure and/or temperature can be effective.[1]
-
Problem 2: During a deprotection reaction to remove a different protecting group, my benzyl ether is also being cleaved.
-
Possible Cause 1: Reductive Cleavage Conditions. Many deprotection strategies for groups like Cbz or nitro groups involve catalytic hydrogenation, which will also cleave benzyl ethers.[3]
-
Solution: Use an alternative, non-reductive deprotection method for the other protecting group if possible.[3]
-
-
Possible Cause 2: Strongly Acidic Conditions. While generally stable in moderately acidic conditions, strong acids, especially at elevated temperatures, can cleave benzyl ethers.[3] This can be an issue when removing acid-labile groups like silyl ethers.[3]
-
Solution: Use milder acidic conditions. For silyl ether deprotection, buffered acidic conditions (e.g., HF-pyridine) are often effective.[3]
-
-
Possible Cause 3: Oxidative Conditions. Reagents like DDQ, used for removing PMB ethers, can also cleave standard benzyl ethers, albeit more slowly.[3][6]
-
Solution: Carefully control the stoichiometry of the oxidizing agent, reaction time, and temperature to favor the cleavage of the more reactive protecting group.[3]
-
Catalyst and Method Comparison
The following table summarizes common methods for benzyl ether cleavage with their typical reaction conditions.
| Method | Catalyst/Reagent | Typical Solvent(s) | Temperature | Pressure | Key Considerations |
| Catalytic Hydrogenolysis | 10% Pd/C | MeOH, EtOH, EtOAc, THF | Room Temp. | H₂ balloon or high pressure | Most common and mild method; can be non-selective.[4][10] |
| Catalytic Transfer Hydrogenation | Pd/C | MeOH/H₂O | Reflux | Atmospheric | Uses a hydrogen donor (e.g., ammonium formate); can offer better selectivity.[4] |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O | Room Temp. | Atmospheric | Good for molecules sensitive to reduction; selective for electron-rich benzyl ethers (e.g., PMB).[10] |
| Visible-Light Mediated Oxidative Cleavage | Photocatalyst + DDQ | CH₂Cl₂/H₂O | Room Temp. | Atmospheric | Mild conditions with high functional group tolerance.[8] |
| Lewis Acid Cleavage | BCl₃ | CH₂Cl₂ | -78 °C to Room Temp. | Atmospheric | Strong acid conditions; not suitable for acid-labile substrates.[10] |
Detailed Experimental Protocols
Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis [10]
This is one of the most common and mildest methods for benzyl ether deprotection.[10]
-
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Oxidative Cleavage using DDQ [10]
This method is useful for substrates that are sensitive to reductive conditions.
-
Reaction: R-OBn + DDQ --> R-OH + other byproducts
-
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).
-
Irradiate the reaction mixture with a 525 nm light source at room temperature if performing the visible-light-mediated version.[8] Otherwise, stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.
-
Protocol 3: Acidic Cleavage using a Lewis Acid [10]
This protocol is suitable for robust molecules that can withstand strong acidic conditions.
-
Reaction: R-OBn + BCl₃ --> R-OH
-
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.
-
Warm the mixture to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Temperature Control in Benzyl 2-Chloroethyl Ether Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing temperature control during chemical reactions involving benzyl 2-chloroethyl ether. The following information is structured to address common issues and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound and what is the recommended temperature range?
A1: The most common laboratory synthesis method for this compound is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide. In the case of this compound, this can be achieved by reacting sodium benzoxide with 2-chloroethanol or benzyl chloride with the sodium salt of 2-chloroethanol. The recommended temperature range for the Williamson ether synthesis is typically between 50 °C and 100 °C.
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Precise temperature control is crucial to ensure a high yield and purity of this compound.[1] Deviations from the optimal temperature range can lead to a number of issues. Insufficient temperature may result in a slow or incomplete reaction, leading to low yields. Conversely, excessive temperatures can promote the formation of unwanted byproducts through side reactions, such as elimination, and may also pose a risk of thermal decomposition of the reactants or product.
Q3: What are the potential side reactions related to temperature in this synthesis?
A3: The primary temperature-related side reaction in the Williamson ether synthesis is the elimination reaction (E2), which competes with the desired substitution reaction (SN2). Higher temperatures favor elimination, leading to the formation of styrene and other byproducts instead of the desired ether. The strength of the base used can also influence the extent of this side reaction.
Q4: Are there any known thermal hazards associated with this compound or its synthesis?
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low. | - Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for byproduct formation via TLC or GC. - Ensure the heating apparatus is calibrated and providing consistent heat. |
| Insufficient reaction time. | - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). | |
| Presence of Significant Impurities (e.g., Styrene) | Reaction temperature is too high, favoring elimination. | - Lower the reaction temperature to the lower end of the recommended range (e.g., 50-60 °C). - Consider using a milder base if possible. - Ensure efficient stirring to avoid localized overheating. |
| Reaction Appears to Stall or Proceed Slowly | Inadequate temperature. | - Confirm the internal reaction temperature is at the target setpoint. - Improve heat transfer by using an appropriate heating mantle and ensuring good thermal contact with the reaction vessel. |
| Uncontrolled Exotherm During Reagent Addition | Rapid addition of reagents. | - Add the base or alkylating agent dropwise, especially during the initial stages of the reaction. - Use an ice bath to cool the reaction vessel during the addition of exothermic reagents. - Ensure the cooling system is functioning correctly. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Materials:
-
Benzyl alcohol
-
Sodium hydride (or another suitable base)
-
2-Chloroethanol (or benzyl chloride and sodium 2-chloroethoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Quench solution (e.g., saturated ammonium chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in the anhydrous solvent.
-
Temperature Control (Exotherm Management): Cool the solution in an ice bath to 0-5 °C. Slowly add sodium hydride portion-wise, ensuring the temperature does not exceed 10 °C. The evolution of hydrogen gas should be monitored and safely vented.
-
Reaction: Once the alkoxide formation is complete (cessation of gas evolution), allow the mixture to warm to room temperature. Begin heating the reaction to the desired temperature (e.g., 60 °C).
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol via the dropping funnel while maintaining the reaction temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding the quench solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with the chosen organic solvent. Wash the organic layer with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁ClO | [4] |
| Molecular Weight | 170.64 g/mol | [4] |
| Boiling Point | 232.7 °C @ 760 mmHg | [1] |
| Density | 1.11 g/cm³ | [1] |
| Flash Point | 100.6 °C | [2] |
| Decomposition Temperature | Not available | [2][3] |
Table 2: Summary of Expected Temperature Effects on this compound Synthesis
| Temperature Range | Expected Outcome | Potential Issues |
| < 50 °C | Slow reaction rate | Incomplete conversion, low yield |
| 50 - 80 °C | Optimal for SN2 reaction | - |
| > 80 °C | Increased reaction rate | Increased rate of elimination (E2) side reactions, leading to lower purity |
| >> 100 °C | Significant byproduct formation | Potential for thermal decomposition of reactants and product |
Visualizations
Caption: Williamson Ether Synthesis Pathway
Caption: Low Yield Troubleshooting Workflow
Caption: General Experimental Workflow
References
Technical Support Center: Work-up Procedures for Reactions Involving Benzyl 2-Chloroethyl Ether
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving benzyl 2-chloroethyl ether (BCEE).
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction types where this compound is used as a reactant?
A1: this compound is primarily used as an alkylating agent in nucleophilic substitution reactions (SN2).[1] The reactive chloroethyl group is susceptible to attack by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.[2]
Q2: What are the common impurities that need to be removed during the work-up of reactions with this compound?
A2: Common impurities include unreacted this compound, excess nucleophile, the base used to deprotonate the nucleophile (if any), and salts formed during the reaction (e.g., sodium chloride). Side products from potential elimination reactions, though less common for primary halides, should also be considered.
Q3: What safety precautions should be taken when working with this compound and its reaction mixtures?
A3: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reaction work-ups should be performed with care, especially when quenching reactive reagents.
Q4: My reaction involves a basic nucleophile. How does this affect the work-up procedure?
A4: If a strong base is used, the initial step of the work-up will be to neutralize the reaction mixture. This is typically done by adding a dilute aqueous acid (e.g., 1 M HCl) until the aqueous layer is neutral or slightly acidic. Care should be taken as this can be an exothermic process.
Q5: I am having trouble with the separation of the organic and aqueous layers. What should I do?
A5: This is likely due to the formation of an emulsion. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Emulsion Formation During Extraction | - High concentration of starting materials or products acting as surfactants.- Vigorous shaking of the separatory funnel.- Presence of fine solid particles. | 1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes to see if the layers separate on their own.2. Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel several times.3. Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.4. Change Solvent Volume: Dilute the organic layer with more of the extraction solvent.5. Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.6. Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
| Product is Partially Soluble in the Aqueous Layer | - The product has some polar functional groups. | 1. Salting Out: Add a significant amount of a salt like sodium chloride to the aqueous layer to decrease the solubility of the organic product.2. Multiple Extractions: Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent. This is more efficient at extracting the product than a single extraction with a large volume.3. Back-Extraction: If the product has acidic or basic properties, you can adjust the pH of the aqueous layer to neutralize the product and then re-extract with an organic solvent. |
| Difficulty Removing Unreacted this compound | - this compound has similar polarity to the product. | 1. Column Chromatography: This is the most effective method for separating compounds with similar polarities. A suitable solvent system can be determined by thin-layer chromatography (TLC).2. Distillation: If the product has a significantly different boiling point from this compound (Boiling Point: ~232.7°C at atmospheric pressure), vacuum distillation may be an option.[1] |
| Product Appears Oily and is Difficult to Solidify | - Presence of residual solvent or impurities. | 1. High Vacuum: Use a high-vacuum pump to remove trace amounts of solvent.2. Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oily product and stir. This can often induce crystallization. The solid can then be collected by filtration.3. Recrystallization: Dissolve the oily product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly to form crystals. |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁ClO |
| Molecular Weight | 170.64 g/mol |
| Appearance | Colorless to very light yellow liquid[1] |
| Density | ~1.11 g/mL[1] |
| Boiling Point | ~232.7°C at 760 mmHg[1] |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Miscible with methanol, ethanol, diethyl ether, ethyl acetate, dichloromethane, and toluene. |
Experimental Protocols
General Work-up Procedure for a Nucleophilic Substitution Reaction of this compound with an Amine
This protocol describes a general procedure for the work-up of a reaction between this compound and a primary or secondary amine, typically carried out in a polar aprotic solvent like acetonitrile or DMF in the presence of a base such as potassium carbonate.
1. Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or other analytical methods, cool the reaction mixture to room temperature.
-
Slowly add deionized water to the reaction mixture to dissolve any inorganic salts and quench any remaining reactive species.
2. Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether. The volume of the organic solvent should be roughly equal to the total volume of the reaction mixture.
-
Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The organic layer will typically be the top layer if using diethyl ether or ethyl acetate.
3. Washing the Organic Layer:
-
Drain the lower aqueous layer.
-
To remove the basic amine and any remaining base, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). Repeat this wash if necessary until the aqueous layer is acidic.
-
Wash the organic layer with deionized water to remove any residual acid.
-
Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer.
4. Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be further purified by techniques such as column chromatography on silica gel, recrystallization, or vacuum distillation, depending on the physical properties of the product.
Mandatory Visualization
Caption: A generalized workflow for the work-up of reactions involving this compound.
References
Validation & Comparative
Comparative Analysis of Benzyl 2-Chloroethyl Ether and Structurally Related Ethers using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the landscape of chemical research and pharmaceutical development, the precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of benzyl 2-chloroethyl ether alongside two structurally related ethers: dibenzyl ether and diethyl ether. The presented data, experimental protocols, and structural relationship diagrams are intended to serve as a valuable resource for researchers in identifying and characterizing these and similar molecular entities.
¹H and ¹³C NMR Data Comparison
The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound, dibenzyl ether, and diethyl ether. These values were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Data Comparison in CDCl₃
| Compound | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | H-a (Ar-H) | ~7.35 | m | 5H | - |
| H-b (-O-CH₂ -Ar) | ~4.60 | s | 2H | - | |
| H-c (-O-CH₂ -CH₂Cl) | ~3.80 | t | 2H | ~5.7 | |
| H-d (-CH₂-CH₂ Cl) | ~3.65 | t | 2H | ~5.7 | |
| Dibenzyl ether [1] | Ar-H | 7.26-7.38 | m | 10H | - |
| -O-CH₂ -Ar | 4.58 | s | 4H | - | |
| Diethyl ether [2] | -O-CH₂ -CH₃ | 3.48 | q | 4H | 7.0 |
| -O-CH₂-CH₃ | 1.21 | t | 6H | 7.0 |
Table 2: ¹³C NMR Data Comparison in CDCl₃
| Compound | Assignment | Chemical Shift (δ, ppm) |
| This compound | C-a (Ar-C) | ~137.8 |
| C-b (Ar-CH) | ~128.5, ~127.8, ~127.7 | |
| C-c (-O-C H₂-Ar) | ~73.2 | |
| C-d (-O-C H₂-CH₂Cl) | ~70.9 | |
| C-e (-CH₂-C H₂Cl) | ~42.8 | |
| Dibenzyl ether [1] | Ar-C (quaternary) | 138.3 |
| Ar-CH | 128.4, 127.7, 127.6 | |
| -O-C H₂-Ar | 72.1 | |
| Diethyl ether [2] | -O-C H₂-CH₃ | 65.8 |
| -O-CH₂-C H₃ | 15.2 |
Structural and Spectral Relationships
The following diagram illustrates the structure of this compound and the assignment of its proton and carbon signals in the NMR spectra.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
Cotton wool or glass wool
-
-
Procedure:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
General Settings:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 8-16 (adjust as needed for signal-to-noise).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): 128-1024 or more (dependent on sample concentration).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick and label the peaks in both spectra. For ¹H NMR, determine the multiplicity and measure the coupling constants (J) in Hertz.
This comprehensive guide provides a foundation for the NMR analysis of this compound and related compounds, aiding researchers in their structural characterization endeavors.
References
FT-IR spectrum of benzyl 2-chloroethyl ether functional groups
A Comprehensive Guide to the FT-IR Spectrum of Benzyl 2-Chloroethyl Ether and its Comparison with Alternative Compounds
For researchers, scientists, and professionals in drug development, understanding the structural characteristics of molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule, providing a vibrational "fingerprint." This guide provides a detailed analysis of the FT-IR spectrum of this compound, comparing it with other ethers and related compounds to highlight the unique spectral features arising from its distinct functional groups.
Analysis of this compound's Functional Groups
This compound (C₆H₅CH₂OCH₂CH₂Cl) is a molecule that incorporates several key functional groups, each with characteristic absorption frequencies in the infrared spectrum. The expected FT-IR absorptions for this compound are a combination of signals from its aromatic (benzyl) group, the ether linkage, and the alkyl chloride moiety.
Data Presentation: Comparison of FT-IR Spectral Data
The following table summarizes the expected and observed FT-IR absorption peaks for this compound and a selection of comparable molecules. This allows for a direct comparison of how the different structural components influence the infrared spectrum.
| Vibrational Mode | This compound (Expected, cm⁻¹) | Dibenzyl Ether (Observed, cm⁻¹) | Anisole (Observed, cm⁻¹) | Diethyl Ether (Observed, cm⁻¹) | Benzyl Alcohol (Observed, cm⁻¹) | 2-Chloroethanol (Observed, cm⁻¹) |
| O-H Stretch (Alcohol) | Absent | Absent | Absent | Absent | ~3300-3400 (broad) | ~3300-3400 (broad) |
| Aromatic C-H Stretch | ~3030-3100 | ~3030-3090 | ~3003-3065[1] | Absent | ~3030-3090 | Absent |
| Alkyl C-H Stretch | ~2850-2960 | ~2850-2930 | ~2835-2955[1] | ~2850-2980 | ~2870-2930 | ~2880-2960 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450, ~1495 | ~1490, ~1590[2] | Absent | ~1455, ~1495 | Absent |
| C-O-C Stretch (Ether) | ~1100-1250 | ~1100 | ~1249 (asym), ~1040 (sym)[2] | ~1120 | Absent | Absent |
| C-O Stretch (Alcohol) | Absent | Absent | Absent | Absent | ~1010-1050 | ~1060 |
| C-Cl Stretch | ~600-800 | Absent | Absent | Absent | Absent | ~670 |
| Aromatic C-H Bend (oop) | ~690-770 (mono-subst.) | ~695, ~735 | ~690, ~750 | Absent | ~695, ~735 | Absent |
Note: The exact peak positions can vary slightly based on the sample preparation and the spectrometer's resolution.
Experimental Protocols
Acquisition of FT-IR Spectra for Liquid Samples
A detailed methodology for obtaining the FT-IR spectrum of a neat liquid sample, such as this compound, is as follows:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Background Spectrum: A background spectrum must be collected to account for atmospheric water and carbon dioxide, as well as any signals from the sample holder. This is typically done with no sample in the beam path.
-
Sample Preparation (Neat Liquid):
-
Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean, flat surface.
-
Using a clean pipette, place one to two drops of the liquid sample onto the center of the salt plate.
-
Carefully place a second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film. Ensure no air bubbles are trapped between the plates.[3][4]
-
Mount the "sandwiched" plates into the sample holder.
-
-
Sample Analysis:
-
Place the sample holder into the sample compartment of the FT-IR spectrometer, ensuring it is correctly positioned in the infrared beam.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is commonly recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary.
-
Use the software to identify and label the wavenumbers of the significant absorption peaks.
-
-
Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator to prevent damage from moisture.[3]
Mandatory Visualization
Caption: Workflow for FT-IR analysis of this compound.
Comparison with Alternatives
-
This compound vs. Dibenzyl Ether: The primary difference in the FT-IR spectra of these two compounds would be the presence of a C-Cl stretching absorption in the fingerprint region (around 600-800 cm⁻¹) for this compound, which is absent in the spectrum of dibenzyl ether. Both would exhibit characteristic peaks for the benzyl group and the ether linkage.
-
This compound vs. Anisole: Anisole (methyl phenyl ether) also shows aromatic and ether absorptions. However, the C-O-C stretching in anisole often appears as two distinct bands (asymmetric and symmetric), a feature that might also be present in this compound due to the asymmetry around the oxygen atom.[2] The key distinguishing feature remains the C-Cl stretch in this compound.
-
This compound vs. Diethyl Ether: Diethyl ether provides a simpler spectrum, lacking the aromatic C-H and C=C stretching peaks seen in this compound. The comparison highlights the contribution of the benzyl group to the overall spectrum.
-
This compound vs. Benzyl Alcohol and 2-Chloroethanol: Comparing the ether to its precursor alcohols is highly informative. Both benzyl alcohol and 2-chloroethanol will show a strong, broad O-H stretching band in the region of 3300-3400 cm⁻¹, which is absent in the spectrum of this compound. Conversely, the ether will display a characteristic C-O-C stretching absorption that is not present in the alcohols. This comparison clearly demonstrates the formation of the ether linkage.
References
A Researcher's Guide to Benzyl and Silyl Ether Protecting Groups
In the landscape of multi-step organic synthesis, the strategic selection, application, and cleavage of protecting groups are paramount to achieving target molecules with high fidelity. Among the most ubiquitous choices for the protection of hydroxyl groups are benzyl (Bn) ethers and a versatile family of silyl ethers. This guide provides an objective, data-driven comparison of these two classes of protecting groups, tailored for researchers, scientists, and professionals in drug development.
Introduction to Benzyl and Silyl Ethers
Benzyl ethers are valued for their exceptional stability across a broad spectrum of chemical conditions, rendering them ideal for lengthy and complex synthetic campaigns.[1] Their removal, typically via catalytic hydrogenolysis, is a mild and efficient process.[2]
Silyl ethers, in contrast, offer a tunable range of stabilities governed by the steric bulk of the substituents on the silicon atom.[1] This graduated lability, from the highly sensitive trimethylsilyl (TMS) ether to the robust tert-butyldiphenylsilyl (TBDPS) ether, allows for sophisticated orthogonal strategies where one silyl group can be selectively removed in the presence of another.[1][3] Their cleavage is most commonly achieved using fluoride ion sources or under acidic conditions.[1]
Head-to-Head Comparison: Stability and Orthogonality
The primary distinction between benzyl and silyl ethers lies in their stability profiles, which dictates their compatibility with various reaction conditions and enables orthogonal protection strategies. Benzyl ethers are generally stable in both acidic and basic media but are susceptible to reductive cleavage.[3][4] Conversely, silyl ethers are labile towards fluoride ions and acids but are stable to the catalytic hydrogenation conditions used to cleave benzyl ethers.[4][5][6]
Data Presentation: Comparative Stability
The following table summarizes the stability of common benzyl and silyl ethers under a range of chemical conditions.
| Condition/Reagent Class | Benzyl (Bn) Ether | TBDMS Ether | TIPS Ether |
| Strongly Acidic (aq.) | Generally Stable (Labile to some Lewis/strong acids)[7] | Labile[3][4] | Labile (More stable than TBDMS)[8][9] |
| Strongly Basic (aq.) | Stable[4] | Stable | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile (Standard Cleavage) [4][7] | Stable[4] | Stable |
| Fluoride Ion (e.g., TBAF) | Stable | Labile (Standard Cleavage) [10] | Labile (More stable than TBDMS)[9] |
| Common Oxidants (e.g., PCC, DMP) | Stable | Stable | Stable |
| Dissolving Metal Red. (Na/NH₃) | Labile[7] | Stable | Stable |
TBDMS: tert-Butyldimethylsilyl; TIPS: Triisopropylsilyl
Data Presentation: Relative Rates of Hydrolysis for Silyl Ethers
The stability of silyl ethers is highly dependent on the steric hindrance around the silicon atom. This quantitative difference is crucial for selective deprotection schemes.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10 - 100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[8][9] The tert-butyldimethylsilyloxy group is approximately 20,000 times more stable towards acidic hydrolysis than the trimethylsilyloxy group.[8][9] |
Visualization of Synthetic Strategy
The choice between a benzyl or silyl ether protecting group is a critical decision in a synthetic plan. The following diagrams illustrate the typical experimental workflows and a logical decision-making process.
Caption: Comparative experimental workflows for protection and deprotection.
Caption: Decision workflow for selecting between benzyl and silyl ethers.
Experimental Protocols
The following protocols are representative procedures for the protection of a primary alcohol and its subsequent deprotection.
Protocol 1: Benzylation of a Primary Alcohol using NaH/BnBr
Objective: To protect a primary alcohol as a benzyl ether. Method: Based on the Williamson Ether Synthesis.[7] Procedure:
-
Dissolve the primary alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[4][11] Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equiv.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[4]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.[4][11]
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction is typically complete in 2-12 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[11]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol as a TBDMS Ether
Objective: To selectively protect a primary alcohol as a tert-butyldimethylsilyl ether.[8][12] Procedure:
-
Dissolve the alcohol (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere.
-
Add imidazole (2.2-2.5 equiv.) to the solution and stir until dissolved.[12][13]
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1-1.2 equiv.) in one portion.[13]
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.[12][13]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of a TBDMS Ether using TBAF
Objective: To cleave a TBDMS ether using a fluoride ion source.[10][14] Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.2 M solution).[10]
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv.) dropwise to the stirred solution at room temperature.[10][14]
-
Stir the mixture for 1-4 hours and monitor the reaction progress by TLC.[8]
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution or water.[8][10]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).[10]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography if necessary.
-
Note: The TBAF reagent is basic; for base-sensitive substrates, buffering the reaction with a mild acid like acetic acid may prevent decomposition.[10][14]
Conclusion
The choice between benzyl and silyl ether protecting groups is not arbitrary but a strategic decision based on the planned synthetic route. Benzyl ethers provide robust, reliable protection for hydroxyl groups, ideal for syntheses involving non-reductive transformations. Silyl ethers offer a toolkit of tunable lability, enabling complex, selective deprotection steps that are orthogonal to the conditions required for benzyl ether cleavage. A thorough understanding of their respective stabilities and reaction compatibilities, as outlined in this guide, is essential for the efficient and successful execution of modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Benzyloxyethylation: Alternative Reagents to Benzyl 2-Chloroethyl Ether
For researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the benzyloxyethyl moiety, the choice of reagent is critical for optimizing yields, ensuring functional group tolerance, and simplifying purification processes. Benzyl 2-chloroethyl ether has traditionally been a common reagent for this purpose, typically reacting via a Williamson ether synthesis pathway. However, its use can be hampered by the need for strong bases, which may not be compatible with sensitive substrates. This guide provides an objective comparison of alternative reagents and methodologies for benzyloxyethylation, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.
Performance Comparison of Benzyloxyethylation Reagents
The following table summarizes the performance of this compound and its primary alternatives for the benzyloxyethylation of alcohols and phenols. The data presented is a compilation from various sources to provide a representative comparison.
| Reagent/Method | Substrate | Base/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Phenol | K₂CO₃ | Acetonitrile | Reflux | 6 | 95 | [1] |
| 1-Butanol | NaH | THF | Reflux | 4 | 92 | [1] | |
| Mitsunobu Reaction | Phenol / 2-(Benzyloxy)ethanol | PPh₃, DIAD | THF | 0 to RT | 12 | ~85 | [2] |
| (1R,2S,5R)-(-)-Menthol / 2-(Benzyloxy)ethanol | PPh₃, DEAD | THF | 0 to 40 | 17 | 86 | [3] | |
| 2-Benzyloxy-1-methylpyridinium triflate | Methyl (R)-(-)-3-hydroxy-2-methylpropionate | MgO | α,α,α-Trifluorotoluene | 83 | 24 | 95 | [4][5] |
| N-Boc-serine methyl ester | MgO | Toluene | 90 | 24 | 84 | [6] | |
| 2-(Benzyloxy)ethyl Tosylate | General Alcohols | Base (e.g., NaH) | THF/DMF | RT to heat | Varies | Good | [7][8] |
Note: Yields are highly substrate-dependent and the conditions provided are illustrative. Direct comparative studies for benzyloxyethylation using all listed reagents on the same substrate are limited in the literature.
Experimental Protocols
Detailed methodologies for the key benzyloxyethylation procedures are provided below.
Protocol 1: Benzyloxyethylation using this compound (Williamson Ether Synthesis)
This protocol describes a typical Williamson ether synthesis for the benzyloxyethylation of a phenol.
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous acetone or acetonitrile
Procedure:
-
To a solution of the phenol in anhydrous acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzyloxyethylated product.[1]
Protocol 2: Benzyloxyethylation via Mitsunobu Reaction
This protocol outlines the benzyloxyethylation of an alcohol using 2-(benzyloxy)ethanol under Mitsunobu conditions.[9][10]
Materials:
-
Alcohol (1.0 equiv)
-
2-(Benzyloxy)ethanol (1.2 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the alcohol, 2-(benzyloxy)ethanol, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography. To remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts, suspending the crude residue in a non-polar solvent like diethyl ether or a mixture of hexane/ethyl acetate and filtering can be effective.[11]
Protocol 3: Benzyloxyethylation using 2-Benzyloxy-1-methylpyridinium Triflate
This method provides a mild, neutral condition for benzyloxyethylation, particularly suitable for acid- or base-sensitive substrates.[4][6]
Materials:
-
Alcohol (1.0 equiv)
-
2-Benzyloxy-1-methylpyridinium triflate (2.0 equiv)
-
Magnesium oxide (MgO, 2.0 equiv)
-
Toluene or α,α,α-Trifluorotoluene
Procedure:
-
To a mixture of the alcohol and magnesium oxide in toluene, add 2-benzyloxy-1-methylpyridinium triflate.
-
Heat the heterogeneous mixture to 85-90 °C.
-
Stir the reaction at this temperature for 24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove MgO and other solids, washing with an organic solvent like dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the benzyloxyethyl ether.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows for the discussed benzyloxyethylation methods.
Caption: Williamson Ether Synthesis Workflow for Benzyloxyethylation.
Caption: Mitsunobu Reaction Pathway for Benzyloxyethylation.
Caption: Benzyloxyethylation using 2-Benzyloxy-1-methylpyridinium triflate.
Conclusion
While this compound remains a viable reagent for benzyloxyethylation, particularly for robust substrates, several effective alternatives offer milder reaction conditions and broader functional group compatibility. The Mitsunobu reaction provides a powerful method for achieving this transformation with inversion of stereochemistry at the alcohol center. For substrates sensitive to both acidic and basic conditions, 2-benzyloxy-1-methylpyridinium triflate presents an excellent neutral alternative. The choice of the optimal reagent and protocol will ultimately depend on the specific characteristics of the starting material, the desired scale of the reaction, and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for successful benzyloxyethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. scispace.com [scispace.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
A Comparative Guide to the Stability of Benzyl Ethers Under Acidic and Basic Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex organic molecules. The benzyl (Bn) ether is a frequently employed protecting group for hydroxyl functionalities due to its general robustness and ease of installation.[1][2] This guide provides an objective comparison of the stability of benzyl ethers under a variety of acidic and basic conditions, supported by experimental data and detailed methodologies.
Comparative Stability Analysis
The utility of a protecting group is determined by its ability to remain intact through various reaction conditions while being susceptible to cleavage under specific, often mild, conditions. Benzyl ethers are renowned for their stability across a broad spectrum of chemical environments, particularly in comparison to other common alcohol protecting groups such as silyl ethers, acetals, and esters.[1]
-
Silyl Ethers (e.g., TBS, TIPS): These are sensitive to acidic conditions and fluoride ions but are stable under the reductive hydrogenolysis conditions used to cleave benzyl ethers. Generally, silyl ethers are less stable in acidic media than benzyl ethers.[1]
-
Acetals (e.g., MOM, THP): Acetal protecting groups are characterized by their stability in basic and nucleophilic conditions but are readily cleaved under acidic conditions, a stark contrast to the general acid stability of benzyl ethers.[1]
-
Esters (e.g., Acetate, Pivaloate): Ester groups are typically removed by hydrolysis under basic conditions (saponification) and are stable to catalytic hydrogenolysis. However, they are susceptible to nucleophiles and strong bases which may not affect a benzyl ether.[1]
This orthogonality allows for the selective deprotection of one type of protecting group in the presence of another, a fundamental strategy in modern organic synthesis.[1][3]
Data Presentation: Stability of Benzyl Ethers
The following table summarizes the stability of benzyl ethers under various acidic and basic conditions, providing a quick reference for synthetic planning.
| Condition Category | Reagent/Condition | Substrate Example | Outcome | Yield (%) | Reference(s) |
| Acidic Conditions | |||||
| Mild Protic Acids | Acetic Acid (AcOH) | Benzyl Trityl Ether | Generally Stable | - | [4] |
| Strong Protic Acids | Hydrobromic Acid (HBr) | General Benzyl Ethers | Cleavage | High | [4] |
| Lewis Acids | Boron Trichloride (BCl₃), Boron Tribromide (BBr₃) | General Benzyl Ethers | Cleavage | High | [4] |
| Boron Trifluoride Etherate (BF₃·OEt₂), Tin(IV) Chloride (SnCl₄) | Benzyl Phenyl Ether | Varies (Cleavage/No Reaction) | Varies | [4][5] | |
| Basic Conditions | |||||
| Strong Bases | Sodium Hydride (NaH), Potassium Hydroxide (KOH), Carbonates | General Benzyl Ethers | Generally Stable | - | [4] |
| Organometallics | Grignard Reagents, Organolithiums | General Benzyl Ethers | Generally Stable | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical aspects of benzyl ether cleavage under different conditions.
Protocol 1: Acidic Cleavage of a Benzyl Ether using a Lewis Acid (BCl₃)
Objective: To cleave a benzyl ether under strong Lewis acidic conditions.
Reaction: R-OBn + BCl₃ → R-OH
Procedure:
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.[4]
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.[4]
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).[4]
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[4]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Reductive Cleavage of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To deprotect a benzyl ether under neutral, reductive conditions, demonstrating its lability to this specific method.
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[4]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[4]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[4]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.[4]
-
Purify the product by flash column chromatography if necessary.[4]
Protocol 3: Oxidative Cleavage of a Benzyl Ether using DDQ
Objective: To illustrate an alternative, non-reductive method for benzyl ether cleavage.
Reaction: R-OBn + DDQ → R-OH + other byproducts
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[4][6]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[4]
-
Irradiate the reaction mixture with a 525 nm light source at room temperature.[4][6]
-
Monitor the reaction by TLC.[4]
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired alcohol.[4]
Visualizations
The following diagrams illustrate key concepts related to the stability and cleavage of benzyl ethers.
Caption: Mechanism of Benzyl Ether Cleavage Under Acidic Conditions.
Caption: Experimental Workflow for Catalytic Hydrogenolysis of a Benzyl Ether.
References
Quantitative Analysis of Benzyl 2-Chloroethyl Ether Purity: A Comparative Guide to GC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates is a cornerstone of safe and reproducible pharmaceutical development. Benzyl 2-chloroethyl ether (BCEE), a versatile building block in organic synthesis, requires precise purity assessment to ensure the quality and integrity of downstream products. This guide provides a comparative analysis of gas chromatography (GC) for the quantitative analysis of BCEE purity, alongside alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The information is supported by representative experimental data and detailed protocols to aid in method selection and implementation.
Principle of Purity Analysis
The primary goal of a purity analysis is to quantify the main component, in this case, this compound, and to detect and quantify any impurities. These impurities may originate from starting materials, by-products of the synthesis, or degradation products. Common synthesis routes like the Williamson ether synthesis might leave residual benzyl alcohol or 2-chloroethanol.[1] By-products could include dibenzyl ether or other related compounds.[2]
A robust analytical method must be specific, accurate, precise, linear over a suitable range, and sensitive enough to detect impurities at required levels, in accordance with ICH Q2(R1) guidelines.[3][4][5]
Gas Chromatography (GC) as the Primary Method
Gas chromatography is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. Given that this compound has a boiling point of approximately 232.7°C, it is well-suited for GC analysis.[1] A typical GC system separates compounds based on their boiling points and interactions with a stationary phase within a capillary column.
GC Method Protocol
A suitable GC method for BCEE purity would employ a flame ionization detector (FID), which offers a robust and linear response for organic compounds. For identification of unknown impurities, a mass spectrometer (MS) detector would be superior due to its ability to provide structural information.[6][7]
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 10 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent mid-polarity column.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: Flame Ionization Detector (FID), 280°C.
-
Injection Volume: 1 µL.
Logical Workflow for GC Purity Analysis
Caption: Workflow for GC-FID analysis of this compound purity.
Comparison of Analytical Methods
While GC-FID is a robust method for routine purity testing, other techniques offer distinct advantages, particularly for structural confirmation and analysis of non-volatile or thermally sensitive impurities.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. | Quantitative analysis based on nuclear spin in a magnetic field. |
| Primary Use | Purity of volatile & thermally stable compounds. | Purity of non-volatile or thermally sensitive compounds. | Structural elucidation and absolute quantification without a reference standard of the analyte. |
| Typical Sample | ~10 mg/mL in a volatile solvent. | ~1 mg/mL in mobile phase. | ~5-20 mg in deuterated solvent with an internal standard. |
| Speed | Fast, typically 15-30 minutes per sample.[8] | Slower, typically 20-60 minutes per sample.[8] | Moderate, requires longer acquisition times for good signal-to-noise. |
| Selectivity | Good, based on column chemistry and boiling point. | High, with a wide variety of column and mobile phase chemistries. | Excellent, highly specific signals for different functional groups. |
| Sensitivity | High (ng level). | High (ng level). | Lower (µg-mg level). |
| Impurity ID | Limited with FID; requires MS for structural information.[7] | Can be coupled with MS for identification. | Excellent for structural identification of impurities. |
| Quantification | Relative (Area %); requires reference standards for absolute quantification. | Relative (Area %); requires reference standards for absolute quantification. | Absolute quantification possible with a certified internal standard.[9] |
Representative Performance Data
The following table summarizes typical validation parameters that would be expected for a validated GC method for this compound, based on data for similar compounds and ICH guidelines.
| Parameter | GC-FID | HPLC-UV | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 0.1 - 15 mg/mL | 0.05 - 1.5 mg/mL | Analyte dependent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 2.5% |
| LOD | ~0.01 mg/mL | ~0.005 mg/mL | ~0.1 mg/mL |
| LOQ | ~0.03 mg/mL | ~0.015 mg/mL | ~0.3 mg/mL |
Alternative Method Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a strong alternative, particularly if potential impurities are non-volatile or thermally labile. A reverse-phase method would be suitable for a molecule with the polarity of BCEE.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Column Temperature: 30°C.
Quantitative NMR (qNMR)
qNMR is an excellent primary method for determining the absolute purity of a substance without needing a specific reference standard of the analyte itself. It relies on comparing the integral of an analyte's proton signal to that of a certified internal standard of known concentration.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified standard with a simple spectrum and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).
-
Parameters: A calibrated 90° pulse, a long relaxation delay (e.g., 5 times the longest T1), and a sufficient number of scans for adequate signal-to-noise are critical for accurate quantification.[9]
Method Comparison Logic
Caption: Decision logic for selecting an analytical method for BCEE purity.
Conclusion
For the routine quantitative analysis of this compound purity, Gas Chromatography with FID detection stands out as a rapid, robust, and reliable method. It offers excellent precision and accuracy for quantifying the main component and known volatile impurities.
HPLC serves as a superior alternative when dealing with non-volatile or thermally sensitive impurities, providing high resolution and flexibility. For definitive structural confirmation of unknown impurities and for obtaining an absolute purity value without a specific BCEE reference standard, quantitative NMR is the most powerful technique, albeit with lower sensitivity compared to chromatographic methods.
The choice of method should be guided by the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling and primary standard characterization. A combination of these techniques, such as using GC for routine analysis and NMR for primary characterization, often provides the most comprehensive understanding of a substance's purity.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 7. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparison of different methods for benzyl ether cleavage
A Comparative Guide to Benzyl Ether Cleavage Methods
For researchers, scientists, and drug development professionals, the benzyl ether is a cornerstone of protecting group strategy in multi-step organic synthesis. Valued for its general robustness, a nuanced understanding of its stability and lability under diverse reaction conditions is critical for its effective implementation.[1] Benzyl ethers are stable across a wide range of conditions, making them ideal for protection, but their removal often requires specific, sometimes harsh, processes.[2][3] This guide provides an objective comparison of common benzyl ether cleavage methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate deprotection strategy.
Data Presentation: Comparison of Cleavage Methods
The successful application of the benzyl (Bn) protecting group hinges on understanding the precise conditions that will cause its removal, allowing for selective deprotection.[1] The following table summarizes and compares the performance of various methods for benzyl ether cleavage.
| Method Category | Specific Reagents | Typical Conditions | Yield (%) | Key Features & Limitations |
| Reductive | Catalytic Hydrogenation | H₂, 10% Pd/C, EtOH or MeOH, rt | High (>90%) | Features: Very common, clean, and high-yielding.[4][5] Limitations: Incompatible with other reducible groups (alkenes, alkynes, azides, Cbz groups).[2][6][7] May cause saturation of the aromatic ring under certain conditions.[8] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid or Ammonium Formate, MeOH | High (89-95%) | Features: Avoids the use of high-pressure hydrogen gas.[9][10] Can be faster than standard hydrogenation.[10] Limitations: Formic acid can sometimes require a large amount of palladium catalyst.[9][11] | |
| Oxidative | DDQ (Visible Light-Mediated) | DDQ (catalytic or stoichiometric), tBuONO, CH₂Cl₂/H₂O, 525 nm light, rt | Good to Excellent (72-88%) | Features: Very mild conditions.[2] Tolerates groups sensitive to reduction like azides, alkenes, and alkynes.[2][3][7] Can be performed in continuous flow to reduce reaction times.[2][7] Limitations: Silyl ethers and phenylselenyl groups are not stable under these conditions.[2] |
| DDQ (Standard) | DDQ, CH₂Cl₂/H₂O, rt | Moderate to High (63-96%) | Features: Effective for electron-rich benzyl ethers; standard benzyl ethers react more slowly than p-methoxybenzyl (PMB) ethers, allowing for selectivity.[12][13] Limitations: Requires stoichiometric amounts of the oxidant. | |
| Oxoammonium Salt | 4-acetamido-TEMPO tetrafluoroborate, wet MeCN, rt | High | Features: Cleaves benzylic ethers to the corresponding aldehyde and alcohol.[14] Limitations: Primary or secondary alcohol products can be further oxidized to carboxylic acids or ketones.[14] | |
| Acidic | Strong Protic Acids | HBr, HI | High | Features: Effective for cleaving ethers. Limitations: Harsh conditions, limited to acid-insensitive substrates.[11][15] The reaction proceeds via an SN1 or SN2 mechanism depending on the substrate.[15] |
| Lewis Acids | BCl₃, BCl₃·SMe₂ | High | Features: BCl₃·SMe₂ offers high selectivity and is compatible with a broad range of functional groups including silyl ethers and esters.[16] Limitations: Requires stoichiometric amounts of the Lewis acid; can be harsh. |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Reductive Cleavage: Catalytic Hydrogenation
This is one of the most common and mildest methods for benzyl ether deprotection.[1]
-
Reaction: R-OBn + H₂ (gas) --(Pd/C)--> R-OH + Toluene
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).[1]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol. Purify the product by flash column chromatography if necessary.[1]
-
Oxidative Cleavage: Visible-Light-Mediated Deprotection
This modern protocol offers a mild alternative that is compatible with many functional groups sensitive to traditional hydrogenolysis.[2][3]
-
Reaction: R-OBn + DDQ --(Visible Light)--> R-OH + Byproducts
-
Procedure (Stoichiometric DDQ):
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[1][3]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[1][3]
-
Irradiate the reaction mixture with a 525 nm (green light) source at room temperature.[1][2]
-
Monitor the reaction by TLC. Upon completion, quench the reaction and purify the product.
-
-
Procedure (Catalytic DDQ):
Acidic Cleavage: Lewis Acid-Mediated Deprotection
This method provides high selectivity for benzyl ether cleavage while tolerating a wide array of other protecting groups.[16]
-
Reaction: R-OBn + BCl₃·SMe₂ --> R-OH
-
Procedure:
-
Dissolve the benzyl ether substrate in a dry solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) dropwise.
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction carefully with a proton source like methanol, followed by an aqueous workup.
-
Extract the product and purify by standard methods.
-
Mandatory Visualization
The selection of an appropriate cleavage method is dictated by the functional groups present in the substrate. The following diagram illustrates a logical workflow for choosing a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to the Applications of Benzyl 2-Chloroethyl Ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-chloroethyl ether (BCEE) is a versatile bifunctional reagent in organic synthesis, prized for its combination of a stable benzyl ether protecting group and a reactive chloroethyl moiety. This guide provides an objective comparison of BCEE's performance against common alternatives in key applications, supported by experimental data and detailed protocols.
I. Synthesis of this compound
BCEE is typically synthesized via the Williamson ether synthesis or solvolysis reactions.[1] A common laboratory-scale preparation involves the reaction of benzyl alcohol with 2-chloroethanol in the presence of a base.[1] Industrial synthesis may also involve the reaction of benzyl halides with the alkoxide of 2-chloroethanol or the solvolysis of benzyl chlorides with ethylene chlorohydrin.[1] The efficiency of these methods is crucial for the cost-effective use of BCEE as a chemical intermediate.[1]
II. Key Applications and Comparison with Alternatives
The utility of BCEE stems from the reactive carbon-chlorine bond, which is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of various functional groups.[1]
Alkylation of Secondary Amines
A significant application of BCEE is the N-alkylation of secondary amines to introduce the 2-(benzyloxy)ethyl group. This moiety is found in various biologically active molecules. A common alternative for this transformation is the use of other alkylating agents, such as tosylates, which have a better leaving group but may be more expensive or require different reaction conditions.
Comparison of Alkylating Agents in the Synthesis of N-substituted Morpholines
| Alkylating Agent | Nucleophile | Product | Yield | Reference |
| 4-(2-Chloroethyl) morpholine HCl | Substituted hydroxy benzophenones | Substituted benzophenone-N-ethyl morpholine ethers | 70-75% | [2] |
| Diethyleneglycol ditosylate | Catechol | Dibenzo-18-crown-6 | - | [3] |
Experimental Protocol: Synthesis of Substituted Benzophenone-N-ethyl Morpholine Ethers
This protocol is adapted from the synthesis of benzophenone-N-ethyl morpholine ethers, a structural analog of products derived from BCEE.[2]
-
A mixture of a substituted hydroxy benzophenone (1 equivalent), 4-(2-chloroethyl) morpholine hydrochloride (1 equivalent), and anhydrous potassium carbonate (1.5 equivalents) in dimethyl sulfoxide (DMSO) is prepared.
-
The reaction mixture is heated at an appropriate temperature (e.g., reflux) for 3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired substituted benzophenone-N-ethyl morpholine ether.[2]
Use as a Protecting Group Precursor
The benzyl group in BCEE can serve as a protecting group for hydroxyl functionalities. While BCEE itself is a reactive molecule, its derivatives can be seen as pre-protected building blocks. The benzyl ether is stable under a wide range of conditions and can be deprotected via hydrogenolysis. A direct comparison can be made with other common protecting group strategies, such as silyl ethers.
Comparison of Benzyl Ethers and Silyl Ethers as Protecting Groups for Alcohols
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl Ether | Williamson ether synthesis (strong base, e.g., NaH) | Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. | Catalytic hydrogenolysis (e.g., H₂/Pd-C) | Robustness for multi-step synthesis. | Requires specific, often reductive, deprotection conditions that may not be compatible with other functional groups. |
| Silyl Ether (e.g., TBDMS) | Silyl chloride and a weak base (e.g., imidazole) in an aprotic solvent. | Tunable stability based on the steric bulk of the silyl group. Generally labile to acid and fluoride ions. | Fluoride ion sources (e.g., TBAF) or acidic conditions. | Mild introduction and removal conditions; orthogonal to many other protecting groups. | Can be labile under conditions where benzyl ethers are stable. |
III. Experimental Workflows and Synthetic Pathways
The application of this compound often involves a multi-step sequence where the initial product of nucleophilic substitution is further elaborated. The following diagrams illustrate a typical experimental workflow and a potential synthetic pathway involving BCEE.
References
Benchmarking Efficiency: A Comparative Guide to Benzyl 2-Chloroethyl Ether Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of common synthesis routes for benzyl 2-chloroethyl ether, a versatile building block in organic synthesis. We will delve into the experimental protocols and performance metrics of three primary methods: the Williamson ether synthesis, solvolysis of benzyl chloride, and a two-step synthesis involving a hydroxy ether intermediate.
This compound's utility stems from its bifunctional nature, featuring a stable benzyl protecting group and a reactive chloroethyl moiety. This structure allows for its use in the elaboration of more complex molecules, particularly in the development of pharmaceutical agents and other fine chemicals. The choice of synthetic route can significantly impact overall yield, purity, reaction time, and cost-effectiveness. This guide aims to provide the necessary data to make an informed decision based on laboratory or industrial scale requirements.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a basis for an objective comparison of their efficiencies.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Solvolysis | Route 3: Two-Step Synthesis |
| Starting Materials | Benzyl alcohol, 2-Chloroethanol | Benzyl chloride, Ethylene chlorohydrin | Benzyl chloride, Ethylene glycol; then Thionyl chloride |
| Key Reagents/Catalyst | Sodium hydride (NaH) | Heat | Pyridine, Thionyl chloride (SOCl₂) |
| Solvent | Tetrahydrofuran (THF) | None (excess ethylene chlorohydrin) | Benzene (Step 1), Chloroform (Step 2) |
| Reaction Temperature | Reflux | Reflux (approx. 125°C) | Reflux (Step 1), Room Temperature (Step 2) |
| Reaction Time | 18 hours | 24 - 48 hours | Not specified |
| Yield | ~85% | Variable, up to 85% for some derivatives | Not specified for parent compound |
| Purity | High after purification | Moderate, requires careful purification | High after purification |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.
Route 1: Williamson Ether Synthesis
This classical method for ether formation involves the reaction of an alkoxide with a primary alkyl halide. In this case, benzyl alcohol is deprotonated by a strong base to form the benzyl alkoxide, which then undergoes an SN2 reaction with 2-chloroethanol.
Procedure:
-
To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of benzyl alcohol in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium benzyl alkoxide.
-
2-Chloroethanol is then added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 18 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Route 2: Solvolysis of Benzyl Chloride
This method involves the direct reaction of benzyl chloride with ethylene chlorohydrin at elevated temperatures. The reaction proceeds via an SN1-like mechanism, where the ethylene chlorohydrin acts as both the nucleophile and the solvent.
Procedure: [1]
-
A solution of benzyl chloride in a significant excess of dry ethylene chlorohydrin is prepared.
-
The mixture is heated under reflux for 24 to 48 hours. The evolving hydrogen chloride gas is allowed to escape through a condenser.
-
After the reaction is complete, the excess ethylene chlorohydrin is removed by distillation under reduced pressure.
-
The remaining residue is then distilled under vacuum to yield this compound. It is important to note that this method's success is highly dependent on the substituents on the benzyl halide, with deactivating groups favoring the desired ether formation and activating groups leading to polymerization.[1]
Route 3: Two-Step Synthesis via Benzyl 2-Hydroxyethyl Ether
This route involves the initial formation of benzyl 2-hydroxyethyl ether from benzyl chloride and the monosodium salt of ethylene glycol, followed by the conversion of the resulting alcohol to the corresponding chloride using thionyl chloride.
Step 1: Synthesis of Benzyl 2-Hydroxyethyl Ether [1]
-
To a solution of the monosodium salt of ethylene glycol (prepared by reacting sodium with excess dry ethylene glycol), benzyl chloride is added.
-
The reaction mixture is heated under reflux.
-
After completion of the reaction, the mixture is cooled, and the product, benzyl 2-hydroxyethyl ether, is isolated and purified.
Step 2: Chlorination of Benzyl 2-Hydroxyethyl Ether [1]
-
Benzyl 2-hydroxyethyl ether is dissolved in a suitable solvent such as chloroform.
-
Thionyl chloride is added to the solution, typically in the presence of a base like pyridine to neutralize the generated HCl.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then worked up by washing with water and a dilute base solution to remove any remaining acid and pyridine.
-
The organic layer is dried, and the solvent is removed to yield the crude this compound, which is then purified by vacuum distillation.
Logical Workflow of Synthesis Routes
The following diagram illustrates the logical flow and relationship between the starting materials and the final product for the three main synthesis routes discussed.
Caption: Comparative workflow of the three main synthesis routes for this compound.
Signaling Pathway of Williamson Ether Synthesis
The following diagram details the key steps involved in the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers.
Caption: Step-by-step signaling pathway of the Williamson ether synthesis.
References
Safety Operating Guide
Proper Disposal of Benzyl 2-Chloroethyl Ether: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of benzyl 2-chloroethyl ether is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively. Adherence to these protocols is imperative to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that must be handled with care. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2] This ensures that the waste is managed in accordance with all federal, state, and local regulations.
Step 1: Waste Identification and Classification
This compound and materials contaminated with it are classified as hazardous waste. A closely related compound, bis(2-chloroethyl) ether, is listed under the Resource Conservation and Recovery Act (RCRA) with the hazardous waste code U025. It is crucial to manage this compound with the same level of caution.
Step 2: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container, if in good condition, is a suitable option.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation: Store the waste container separately from incompatible materials. While some safety data sheets may state "None Known" for chemical incompatibilities, it is best practice to avoid contact with strong oxidizing agents.[2]
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.
Step 3: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with accurate information about the waste, including its chemical composition and volume.
Step 4: Spill Management
In the event of a spill, immediately evacuate the area and ensure proper ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
Disposal Methodologies
While professional disposal is the standard, understanding the underlying treatment technologies is valuable for informed waste management.
Incineration: High-temperature incineration is a common and effective method for destroying chlorinated organic compounds. For hazardous waste with a halogenated organic substance content of more than 1%, a temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of toxic byproducts.[3] More generally, incineration temperatures for hazardous wastes range from 850°C to 1300°C.
Biodegradation: Research on the related compound bis(2-chloroethyl) ether (BCEE) has shown that certain bacterial strains can degrade it. For instance, Xanthobacter sp. strain ENV481 can use BCEE as a sole source of carbon and energy through sequential dehalogenation. While this indicates a potential for bioremediation, it is not a method to be attempted for routine laboratory waste disposal without specialized facilities and expertise.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Hazardous Waste Classification | Likely falls under regulations for chlorinated ethers. Bis(2-chloroethyl) ether is RCRA hazardous waste code U025. | N/A |
| Recommended Disposal Method | Contact a licensed hazardous waste disposal service. | [2] |
| Incineration Temperature | General: 850°C - 1300°C. For >1% halogenated organics: ≥1100°C. | [3] |
| Known Chemical Incompatibilities | None explicitly listed for this compound, but avoid strong oxidizing agents as a precaution. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Benzyl 2-Chloroethyl Ether
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Benzyl 2-chloroethyl ether. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure safe handling in the laboratory.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 17229-17-3
-
Molecular Formula: C₉H₁₁ClO
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its potential dangers before handling.
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[1]
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant apron to prevent skin contact.[4][5][6] |
| Hand Protection | Chemical-resistant gloves must be worn. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory and regulatory procedures.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][8] A full-facepiece respirator with an organic vapor canister is recommended for higher concentrations.[6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
-
Keep the container tightly closed when not in use.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[8]
2. Handling Procedure:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Wash hands thoroughly after handling.[2]
3. Accidental Release Measures:
-
In case of a spill, immediately evacuate the area.
-
Remove all sources of ignition.[4]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4][8]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Do not allow the chemical to enter drains or waterways.
4. First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4] This material is a halogenated organic compound and should be disposed of as hazardous waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Workflow and Safety Relationships
The following diagrams illustrate the logical flow of handling procedures and the relationship between hazards and protective measures.
Caption: Safe Handling Workflow for this compound.
Caption: Hazard-PPE Relationship for this compound.
References
- 1. This compound | C9H11ClO | CID 223538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 17229-17-3 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

